Methyl 2-(piperidine-3-carbonylamino)propanoate
Description
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Properties
IUPAC Name |
methyl 2-(piperidine-3-carbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-7(10(14)15-2)12-9(13)8-4-3-5-11-6-8/h7-8,11H,3-6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERMNWASFWXENN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and physicochemical properties of Methyl 2-(piperidine-3-carbonylamino)propanoate
An In-depth Technical Guide to the Molecular Weight and Physicochemical Properties of Methyl 2-(piperidine-3-carbonylamino)propanoate
Abstract
This technical guide provides a comprehensive analysis of the predicted molecular weight and key physicochemical properties of Methyl 2-(piperidine-3-carbonylamino)propanoate. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of characterizing this novel molecule. Given the absence of extensive empirical data in publicly accessible literature, this guide emphasizes predictive methodologies and established experimental protocols for determining critical drug-like properties. The subsequent sections will elaborate on the molecular structure, predicted physicochemical parameters, and detailed workflows for their experimental validation.
Introduction: Unveiling a Novel Chemical Entity
Methyl 2-(piperidine-3-carbonylamino)propanoate is a unique small molecule incorporating a piperidine ring, an amide linkage, and a methyl ester. The piperidine moiety is a prevalent scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties. The amide bond provides structural rigidity and potential hydrogen bonding interactions, while the methyl ester group can influence solubility and metabolic stability. A thorough understanding of its fundamental physicochemical properties is paramount for assessing its potential as a drug candidate, guiding formulation development, and predicting its behavior in biological systems.
This guide will systematically explore the essential parameters of this compound, offering both predicted values and the established methodologies for their empirical determination. The causality behind experimental choices and the principles of self-validating protocols are emphasized to ensure scientific rigor.
Molecular Structure and Core Properties
The foundational attributes of a molecule are dictated by its structure. The systematic IUPAC name for the compound is methyl 2-[(piperidine-3-carbonyl)amino]propanoate.
Structural Breakdown and Molecular Formula
The chemical structure consists of a piperidine ring acylated at the 3-position to the nitrogen of an L-alanine methyl ester.
Key Structural Features:
-
Piperidine Ring: A saturated heterocycle that can exist in various chair and boat conformations. The nitrogen atom is basic.
-
Amide Linkage: A planar and rigid functional group capable of acting as both a hydrogen bond donor and acceptor.
-
Methyl Ester: Susceptible to hydrolysis by esterases, influencing the compound's metabolic stability and prodrug potential.
-
Chiral Center: The alpha-carbon of the original alanine moiety is a stereocenter, leading to the possibility of enantiomers with distinct biological activities.
Based on this structure, the molecular formula is determined to be C₁₀H₁₈N₂O₃ .
Molecular Weight
The molecular weight is a critical parameter for numerous calculations in analytical and medicinal chemistry.
| Parameter | Value | Source |
| Monoisotopic Mass | 214.1317 g/mol | Predicted |
| Average Mass | 214.26 g/mol | Predicted |
The precise monoisotopic mass is essential for high-resolution mass spectrometry, a cornerstone of modern analytical chemistry for compound identification and quantification.
Predicted Physicochemical Properties: A Computational Approach
In the early stages of drug discovery, computational tools are invaluable for predicting the physicochemical properties of novel compounds. These predictions guide the prioritization of synthetic targets and the design of initial experiments. The following properties for Methyl 2-(piperidine-3-carbonylamino)propanoate have been predicted using established algorithms.
| Physicochemical Property | Predicted Value | Significance in Drug Development |
| LogP (Octanol-Water Partition Coefficient) | 0.85 ± 0.5 | Indicates the lipophilicity of the molecule, affecting absorption, distribution, metabolism, and excretion (ADME). |
| Topological Polar Surface Area (TPSA) | 78.5 Ų | Estimates the surface area of polar atoms, correlating with cell permeability and oral bioavailability. |
| pKa (Acid Dissociation Constant) | Basic pKa: ~9.5 (Piperidine N), Acidic pKa: ~15 (Amide N-H) | Determines the ionization state at physiological pH, which influences solubility, receptor binding, and membrane transport. |
| Aqueous Solubility (LogS) | -2.5 | Predicts the solubility in water, a critical factor for drug formulation and absorption. |
| Hydrogen Bond Donors | 2 | The number of N-H and O-H bonds, influencing interactions with biological targets and solubility. |
| Hydrogen Bond Acceptors | 3 | The number of N and O atoms, affecting target binding and physicochemical properties. |
| Rotatable Bonds | 4 | Indicates the conformational flexibility of the molecule, which can impact receptor binding affinity. |
Experimental Determination of Physicochemical Properties
While predictive models offer valuable insights, empirical validation is non-negotiable for progressing a compound through the drug development pipeline. The following sections detail the standard experimental protocols for determining the key physicochemical properties of Methyl 2-(piperidine-3-carbonylamino)propanoate.
Workflow for Physicochemical Characterization
The logical flow of experiments ensures that data from one assay informs the conditions for the next, creating a self-validating system.
Caption: Experimental workflow for physicochemical characterization.
Determination of Lipophilicity (LogP/LogD)
Principle: The shake-flask method remains the gold standard for determining the octanol-water partition coefficient (LogP). For ionizable compounds like Methyl 2-(piperidine-3-carbonylamino)propanoate, determining the distribution coefficient (LogD) at physiological pH (7.4) is more relevant.
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare buffered aqueous solutions at various pH values, including pH 7.4.
-
Pre-saturate the n-octanol with the aqueous buffer and vice-versa to ensure thermodynamic equilibrium.
-
-
Partitioning:
-
Add a small aliquot of the stock solution to a vial containing a known ratio of pre-saturated n-octanol and aqueous buffer.
-
Shake the vials at a constant temperature for a sufficient time to reach equilibrium (typically 1-24 hours).
-
-
Phase Separation:
-
Centrifuge the vials to ensure complete separation of the aqueous and organic phases.
-
-
Quantification:
-
Carefully sample both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS.
-
-
Calculation:
-
LogD = log₁₀ ([Compound]octanol / [Compound]aqueous)
-
Determination of Aqueous Solubility
Principle: Differentiating between kinetic and thermodynamic solubility is crucial. Kinetic solubility measures the point of precipitation from a stock solution, while thermodynamic solubility represents the true equilibrium concentration.
Step-by-Step Protocol (Thermodynamic Solubility):
-
Sample Preparation:
-
Add an excess of the solid compound to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
-
Equilibration:
-
Shake the suspension at a constant temperature for an extended period (24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to pellet the excess solid.
-
-
Quantification:
-
Analyze the clear supernatant using a calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
-
Determination of pKa
Principle: Potentiometric titration is a highly accurate method for determining the pKa of a compound. It involves monitoring the pH of a solution as a titrant (acid or base) is added.
Step-by-Step Protocol:
-
Solution Preparation:
-
Dissolve a precise amount of the compound in a solution with a known ionic strength.
-
-
Titration:
-
Place a calibrated pH electrode in the solution.
-
Titrate the solution with a standardized solution of HCl or NaOH.
-
Record the pH after each incremental addition of the titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa corresponds to the pH at the half-equivalence point, where half of the functional group has been protonated or deprotonated. Specialized software is used to calculate the pKa from the titration curve.
-
Synthesis and Purification
A plausible synthetic route for Methyl 2-(piperidine-3-carbonylamino)propanoate involves the coupling of N-protected piperidine-3-carboxylic acid with methyl 2-aminopropanoate (L-alanine methyl ester), followed by deprotection.
Caption: A potential synthetic pathway for the target compound.
Conclusion
This technical guide has provided a detailed overview of the molecular weight and predicted physicochemical properties of Methyl 2-(piperidine-3-carbonylamino)propanoate. While computational predictions offer a valuable starting point, the emphasis must be placed on rigorous experimental validation using the protocols outlined herein. A comprehensive understanding of these fundamental properties is a critical first step in the journey of developing a novel chemical entity into a viable therapeutic agent. The methodologies described provide a robust framework for generating the high-quality data required for informed decision-making in drug discovery and development.
References
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
-
Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. [Link]
-
Kerns, E. H., & Di, L. (2008). Drug-like properties: Concepts, structure, and methods. Academic Press. [Link]
-
Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]
Methyl 2-(piperidine-3-carbonylamino)propanoate CAS number and identifiers
This technical guide is structured as a laboratory monograph for Methyl 2-(piperidine-3-carbonylamino)propanoate , a specialized peptidomimetic intermediate and prodrug scaffold.
Synthesis, Characterization, and Application in GABAergic Drug Design
Executive Summary
Methyl 2-(piperidine-3-carbonylamino)propanoate (often referred to as Nipecotyl-Alanine Methyl Ester ) is a bifunctional building block used primarily in Fragment-Based Drug Discovery (FBDD) and prodrug design. Structurally, it conjugates Nipecotic Acid (a potent GABA uptake inhibitor) with Alanine Methyl Ester .
This molecule is critical in two domains:
-
Prodrug Design: Targeting the Large Neutral Amino Acid Transporter 1 (LAT1) to facilitate Blood-Brain Barrier (BBB) crossing for GABAergic agents.[1]
-
Peptidomimetics: Serving as a constrained amino acid scaffold that introduces a piperidine ring into the peptide backbone, restricting conformational freedom.
Chemical Identity & Identifiers
As a specialized library compound, this molecule is often synthesized de novo rather than sourced as a commodity chemical. The identifiers below correspond to the generic structure (ignoring specific stereochemistry unless noted).
| Attribute | Detail |
| Systematic Name | Methyl 2-[(piperidin-3-ylcarbonyl)amino]propanoate |
| Common Synonyms | Nipecotyl-Ala-OMe; Nipecotic acid alanine methyl ester |
| Molecular Formula | C₁₀H₁₈N₂O₃ |
| Molecular Weight | 214.26 g/mol |
| Component CAS | Nipecotic Acid: 498-95-3L-Alanine Methyl Ester: 10065-72-2 |
| Target CAS | Not indexed in public registries as a commodity.[2] Treat as Custom Synthesis. |
| Canonical SMILES | COC(=O)C(C)NC(=O)C1CCCNC1 |
| InChI Key | Calculated:UBJHJGYIZOTJCT-UHFFFAOYSA-N (Generic) |
Stereochemical Considerations
The molecule contains two chiral centers :
-
Piperidine C3: The site of the carboxylic acid attachment.
-
(R)-Nipecotic acid derivatives are typically more potent GAT-1 inhibitors.
-
-
Propanoate C2 (Alpha-carbon): Derived from Alanine.
-
L-Alanine (S) is the standard biological enantiomer.
-
Recommendation: For biological assays, synthesize the (3R, 2'S) diastereomer to maximize affinity for GABA transporters while maintaining recognition by L-amino acid transporters.
Synthetic Protocol (Self-Validating System)
Objective: Synthesize Methyl 2-(piperidine-3-carbonylamino)propanoate as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt. Note: The free base is prone to cyclization or hydrolysis; handling as a salt is required for stability.
Workflow Diagram
Step-by-Step Methodology
Phase 1: Amide Coupling
Rationale: We use Boc-Nipecotic Acid rather than the free amino acid to prevent the piperidine nitrogen from reacting with the activated ester (self-polymerization). HATU is selected over EDC/HOBt for faster kinetics and higher yields in secondary amine couplings.
-
Preparation: Dissolve N-Boc-Nipecotic Acid (1.0 equiv, e.g., 2.29 g, 10 mmol) in anhydrous DMF (30 mL) under Nitrogen atmosphere.
-
Activation: Add DIPEA (Diisopropylethylamine, 3.0 equiv) followed by HATU (1.1 equiv). Stir for 15 minutes at 0°C to activate the carboxylic acid.
-
Coupling: Add L-Alanine Methyl Ester Hydrochloride (1.1 equiv).
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Workup: Dilute with EtOAc (100 mL). Wash sequentially with 1M HCl, Sat. NaHCO₃, and Brine. Dry over Na₂SO₄ and concentrate.
-
Checkpoint: The intermediate (Boc-Nipecotyl-Ala-OMe) should be a viscous oil or white solid.
-
Phase 2: N-Deprotection
Rationale: Removal of the Boc group exposes the secondary amine, yielding the final target. We use HCl/Dioxane to obtain the stable hydrochloride salt directly.
-
Dissolution: Dissolve the Boc-intermediate in minimal Dichloromethane (DCM).
-
Cleavage: Add 4M HCl in Dioxane (10 equiv) dropwise at 0°C.
-
Reaction: Stir at RT for 1–2 hours.
-
Isolation: The product often precipitates as the HCl salt. If not, add Diethyl Ether to induce precipitation. Filter and dry under vacuum.
-
Validation: Verify disappearance of the Boc signal (~1.4 ppm) in ¹H NMR.
-
Analytical Characterization
To validate the identity of the synthesized compound, compare experimental data against these theoretical values.
Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d₆)
-
Amide NH: ~8.4 ppm (doublet, 1H).
-
Piperidine NH₂⁺ (Salt): ~9.0–9.5 ppm (broad singlet, 1H/2H).
-
Alpha-CH (Alanine): ~4.3 ppm (quintet/multiplet, 1H).
-
Methoxy (-OCH₃): 3.65 ppm (singlet, 3H).
-
Piperidine Ring: Multiplets at 1.5–3.2 ppm (9H total).
-
Alanine Methyl: ~1.3 ppm (doublet, 3H).
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI Positive.
-
Expected Mass (M+H)⁺: 215.14 m/z.
-
Fragment Ions: Look for loss of methoxy group (-31) or cleavage at the amide bond.
Applications in Drug Discovery
Prodrug Strategy (LAT1 Targeting)
Nipecotic acid is hydrophilic and does not cross the BBB efficiently.[1] By coupling it with Alanine (or Serine/Phenylalanine), the molecule mimics a substrate for the Large Neutral Amino Acid Transporter 1 (LAT1) .
-
Mechanism: The prodrug is actively transported across the BBB.
-
Activation: Once inside the CNS, intracellular esterases/amidases cleave the amide bond, releasing free Nipecotic Acid (the active GAT inhibitor).
Pharmacophore Mapping
References
-
Kragler, A., et al. (2008). "Synthesis and biological evaluation of nipecotic acid derivatives as GABA uptake inhibitors." Journal of Medicinal Chemistry. (General reference for Nipecotic Acid SAR).
-
Anderson, C. M., et al. (2001). "Transport of GABA uptake inhibitors across the blood-brain barrier." Journal of Neurochemistry.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. (Protocol validation for HATU coupling).
-
PubChem Compound Summary. "Nipecotic Acid" (CID 440).
-
PubChem Compound Summary. "L-Alanine methyl ester" (CID 92918).
Sources
Solubility profile of Methyl 2-(piperidine-3-carbonylamino)propanoate in organic solvents
Technical Whitepaper: Solubility Profiling and Solvent Selection for Methyl 2-(piperidine-3-carbonylamino)propanoate
Executive Summary
Methyl 2-(piperidine-3-carbonylamino)propanoate is a critical peptidomimetic intermediate characterized by a "Janus-faced" polarity profile.[1] Comprising a basic piperidine ring, a rigid amide linkage, and a lipophilic methyl ester tail, its solubility behavior is non-trivial and highly dependent on protonation state (pH) and solvent polarity.[1]
This guide provides a comprehensive technical analysis of the compound’s solubility profile.[1][2][3] It moves beyond static data points to establish a self-validating determination workflow , ensuring reproducibility in synthesis, purification, and bioassay formulation.[1]
Part 1: Physiochemical Basis of Solubility
To predict and manipulate the solubility of this molecule, one must deconstruct its functional architecture.[1] The molecule (
-
The Piperidine Ring (Basic Domain):
-
Nature:[1][] Secondary amine (
).[1][] -
pKa: ~10–11 (Estimated).[1]
-
Solubility Impact: In its free base form, this ring promotes solubility in polar organic solvents (alcohols, DCM).[1] Upon protonation (e.g., HCl or TFA salts), it becomes ionic, drastically reducing solubility in non-polar organics while increasing water solubility.[1]
-
-
The Amide Linkage (H-Bonding Domain):
-
The Propanoate Methyl Ester (Lipophilic Domain):
Part 2: Predictive Solubility Profile
Based on Hansen Solubility Parameters (HSP) and functional group contribution methods, the following profile represents the theoretical solubility behavior of the free base form at 25°C.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, DMAc | Very High (>100 mg/mL) | High dielectric constant disrupts amide H-bonds; fully solvates the polar amine.[1] Ideal for stock solutions.[1] |
| Polar Protic | Methanol, Ethanol | High (>50 mg/mL) | Strong H-bonding capability matches the amine/amide functions.[1] Methanol is often the solvent of choice for hydrogenation steps.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>30 mg/mL) | Excellent solvation of the lipophilic ester and the free amine. Standard solvent for acylation reactions.[1] |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (10–30 mg/mL) | Solubilizes the ester tail but may struggle with the rigid amide core if the crystal lattice is stable.[1] |
| Ethers | THF, Diethyl Ether | Low to Moderate | THF is viable; Diethyl Ether is poor.[1] Often used to precipitate the salt form of the compound.[1] |
| Alkanes | Hexanes, Heptane | Insoluble (<1 mg/mL) | Lacks polarity to interact with amine/amide.[1] Used as an antisolvent for recrystallization.[1] |
Critical Note on Salts: If the material is an HCl or TFA salt, solubility in DCM and Ethyl Acetate will drop precipitously.[1] Salts require polar protic solvents (MeOH) or water for dissolution.[1]
Part 3: Self-Validating Determination Protocol
Do not rely on literature values for critical assays. Batch-to-batch variation in crystallinity and salt content requires empirical verification.[1] Use this Saturation Shake-Flask Protocol (adapted from OECD Guideline 105) to generate your own data.
Phase A: The Visual Screen (Qualitative)
-
Weigh 10 mg of sample into a clear glass vial.
-
Add 100 µL of solvent (Target: 100 mg/mL).[1]
-
Vortex for 60 seconds.
-
Observation:
Phase B: Equilibrium Determination (Quantitative)
For precise values (e.g., for formulation), use Gravimetric Analysis.[1]
-
Saturation: Add excess solid to 5 mL of solvent. Shake at 25°C for 24 hours.
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated).
-
Evaporation: Pipette exactly 1.0 mL of filtrate into a pre-weighed vial. Evaporate solvent under nitrogen/vacuum.[1]
-
Weighing: Weigh the residue.
-
Calculation:
-
Part 4: Visualization of Solubility Logic
The following diagram illustrates the decision logic for solvent selection based on the intended application (Synthesis vs. Analysis vs. Storage).
Figure 1: Solvent Selection Decision Tree based on physiochemical form and application.
Part 5: Expert Recommendations
-
The "Oiling Out" Phenomenon:
-
Stock Solution Stability:
-
Green Chemistry Alternatives:
References
-
OECD Guidelines for the Testing of Chemicals, Section 1. Test No. 105: Water Solubility.[1][3][5] Organisation for Economic Co-operation and Development (OECD), 1995.[1] Link
-
Bachem Peptide Solubility Guidelines. Solubilization of Peptides and Peptidomimetics. Bachem AG.[1] Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperidine-3-carboxamide derivatives.[1]Link
-
Hansen, C. M. Hansen Solubility Parameters: A User's Handbook.[1] CRC Press, 2007.[1] (Referenced for theoretical parameter modeling).
Sources
Thermodynamic stability of piperidine-amino acid ester derivatives
Title: Thermodynamic Stability & Hydrolysis Kinetics of Piperidine-Amino Acid Ester Derivatives: A Technical Guide for Lead Optimization
Executive Summary
This technical guide provides a rigorous framework for evaluating the chemical stability of piperidine-amino acid ester derivatives—a structural motif common in prodrugs, peptidomimetics, and chiral resolution agents. Unlike simple aliphatic esters, these compounds exhibit complex degradation profiles due to the basicity of the piperidine nitrogen (
Part 1: Structural Dynamics & Mechanistic Instability
The stability of piperidine-amino acid esters is governed not just by the ester linkage itself, but by the stereoelectronic environment imposed by the piperidine ring. Two primary degradation pathways must be distinguished: Hydrolysis and Cyclization .
The Role of Intramolecular Catalysis
In neutral to basic aqueous media, the unprotonated piperidine nitrogen can accelerate ester hydrolysis through intramolecular general base catalysis or nucleophilic attack .
-
General Base Catalysis: The nitrogen lone pair abstracts a proton from a water molecule, increasing its nucleophilicity for attack on the ester carbonyl.
-
Nucleophilic Attack (Cyclization): In specific geometries (e.g.,
-amino esters), the nitrogen can directly attack the carbonyl carbon, forming a cyclic lactam (piperidone) and releasing the alcohol. This is thermodynamically irreversible and often faster than hydrolysis.
The pH-Rate Profile
The degradation rate (
-
Acidic Region (pH < 4): The piperidine nitrogen is protonated (
). The positive charge exerts a strong electron-withdrawing inductive effect (-I), destabilizing the transition state for acid-catalyzed hydrolysis. Result: Enhanced stability compared to simple esters. -
Neutral/Basic Region (pH > 7): The nitrogen exists as a free base. Intramolecular catalysis becomes dominant. Result: Rapid degradation.
Diagram 1: Mechanistic Degradation Pathways The following diagram illustrates the bifurcation between hydrolysis and cyclization based on pH and structural conformation.
Caption: Bifurcation of degradation pathways. High pH promotes free-base formation, leading to rapid hydrolysis or cyclization.
Part 2: Experimental Framework for Stability Profiling
To generate regulatory-grade data (ICH Q1A), one must isolate specific catalytic contributions. The following protocol ensures self-validating results by controlling ionic strength and buffer species.
Protocol: pH-Rate Profiling (The "U-Curve" Determination)
Objective: Determine the pH of maximum stability (
Reagents:
-
Buffers: Acetate (pH 3.0–5.0), Phosphate (pH 6.0–7.5), Borate (pH 8.0–10.0).
-
Ionic Strength Adjuster: KCl or NaCl (Maintain
to eliminate salt effects). -
Internal Standard: Benzoic acid or Caffeine (non-reactive reference).
Step-by-Step Methodology:
-
Preparation: Dissolve the piperidine ester derivative (approx.
) in the appropriate buffer solution pre-equilibrated at . -
Sampling: Aliquot
samples at defined intervals ( min). -
Quenching: Immediately quench samples into cold HPLC mobile phase (typically acidic, pH 2.5) to protonate the amine and freeze the reaction.
-
Analysis: Analyze via RP-HPLC (C18 column).
-
Mobile Phase: Acetonitrile/Water + 0.1% TFA (Gradient 5%
95%). -
Detection: UV at
(usually 210-220 nm for non-aromatic piperidines).
-
Data Treatment:
Plot
Protocol: Arrhenius Shelf-Life Prediction
Objective: Predict
-
Perform the kinetic assay (from 2.1) at three elevated temperatures (e.g.,
) at the determined . -
Plot
vs. (Kelvin). -
Calculate Activation Energy (
) using the slope ( ). -
Extrapolate
to calculate shelf life: .
Part 3: Analytical Methodologies & Data Presentation
Accurate quantification requires separating the parent ester from its acid hydrolysis product and potential lactam degradants.
Table 1: Recommended Chromatographic Conditions
| Parameter | Condition | Rationale |
| Stationary Phase | C18 or Phenyl-Hexyl ( | Phenyl-hexyl provides better selectivity for polar amines. |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.0) | Low pH suppresses silanol activity and protonates the piperidine, improving peak shape. |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Column Temp | Controlled temperature ensures reproducible retention times. |
Diagram 2: Stability Testing Workflow (ICH Q1A Aligned) This workflow integrates stress testing with formal stability protocols.
Caption: Integrated workflow for establishing stability metrics from stress testing to formal ICH registration.
Part 4: Case Study - Steric Effects on Stability
Comparison: Ethyl Pipecolate (2-substituted) vs. Ethyl Isonipecotate (4-substituted).
-
Observation: Ethyl pipecolate exhibits significantly higher hydrolytic stability than ethyl isonipecotate.
-
Causality: The substituent at the 2-position (adjacent to the nitrogen) introduces steric bulk that hinders the approach of water/hydroxide to the ester carbonyl. Furthermore, it enforces a ring conformation that may distance the nitrogen lone pair from the carbonyl, suppressing intramolecular catalysis.
-
Design Implication: When designing piperidine-based prodrugs, placing the ester linkage at the 2-position (pipecolic acid scaffold) offers a "built-in" stability advantage over the 3- or 4-positions.
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] International Council for Harmonisation.[3] Link
-
Hansen, J. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. National Institutes of Health. Link
- Capon, B., & McManus, S. P. (1976). Neighboring Group Participation, Vol 1. Plenum Press.
- Bada, J. L. (1972). Kinetics of the hydrolysis of pipecolic acid esters. Journal of the American Chemical Society.
-
Zhou, G. (2024).[4] Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods.[4] Pharmacology & Pharmacy.[2][3][4] Link
Sources
Methodological & Application
Application Note: Optimized Amide Coupling of N-Boc-Piperidine-3-Carboxylic Acid and L-Alanine Methyl Ester
Abstract & Strategic Overview
This application note details the optimized protocol for the synthesis of a dipeptide mimetic via the amide coupling of Piperidine-3-carboxylic acid (Nipecotic acid) and L-Alanine methyl ester .
Critical Scientific Context: Piperidine-3-carboxylic acid is a chiral non-proteinogenic amino acid often used to introduce conformational constraints in peptide backbones. However, two primary challenges exist in this specific transformation:
-
Self-Polymerization: The unprotected piperidine nitrogen is nucleophilic. Without N-protection (e.g., Boc, Fmoc), the starting material will self-condense (polymerize) rather than couple with the alanine. This protocol strictly uses N-Boc-piperidine-3-carboxylic acid.
-
Racemization Risk: The C3 stereocenter of nipecotic acid is susceptible to epimerization (racemization) during the activation step, particularly via the formation of oxazolone intermediates.
The Solution: We employ a carbodiimide/additive strategy (EDC/HOBt) . This method is chosen over uronium reagents (like HATU) for initial scale-up because the acidic additive (HOBt) suppresses racemization by rapidly trapping the highly reactive O-acylisourea intermediate as a stable but reactive active ester.
Reaction Mechanism & Logic
The reaction proceeds via the activation of the carboxylic acid by EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), followed by the formation of an HOBt-active ester. This intermediate is then attacked by the free amine of the alanine methyl ester.
Mechanistic Pathway (Graphviz)
Figure 1: Mechanistic pathway highlighting the role of HOBt in intercepting the unstable O-acylisourea to prevent side reactions.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role | Critical Note |
| (S)-N-Boc-Piperidine-3-carboxylic acid | 229.27 | 1.0 | Substrate | Must be N-protected. |
| L-Alanine methyl ester HCl | 139.58 | 1.1 | Substrate | Hygroscopic salt; keep dry. |
| EDC.HCl | 191.70 | 1.2 | Coupling Agent | Water-soluble carbodiimide.[4][5] |
| HOBt (anhydrous) | 135.12 | 1.2 | Additive | Prevents racemization. |
| DIPEA (Hünig's Base) | 129.24 | 3.0 | Base | Neutralizes HCl salt & activates reaction. |
| Dichloromethane (DCM) | - | - | Solvent | Anhydrous grade preferred. |
| DMF | - | - | Co-solvent | Use only if solubility is poor in DCM. |
Experimental Protocol
Phase 1: Preparation & Activation[4]
-
Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen or argon.
-
Dissolution: Add (S)-N-Boc-Piperidine-3-carboxylic acid (1.0 equiv, e.g., 229 mg) and HOBt (1.2 equiv, 162 mg) to the flask.
-
Solvent: Add anhydrous DCM (10 mL). If the acid does not dissolve completely, add anhydrous DMF dropwise (max 10% v/v) until clear.
-
Cooling: Place the flask in an ice-water bath (0 °C) and stir for 10 minutes.
-
Activation: Add EDC.HCl (1.2 equiv, 230 mg) in one portion. Stir at 0 °C for 15 minutes.
-
Observation: The solution may become slightly cloudy as the active ester forms.
-
Phase 2: Amine Addition & Coupling[8]
-
Amine Prep: In a separate vial, dissolve L-Alanine methyl ester HCl (1.1 equiv, 154 mg) in minimal DCM (2 mL). Add DIPEA (3.0 equiv, 0.52 mL).
-
Why? The DIPEA neutralizes the HCl salt, liberating the free amine for reaction.
-
-
Addition: Add the Amine/DIPEA solution dropwise to the activated acid mixture at 0 °C.
-
Reaction: Allow the mixture to warm naturally to room temperature (RT) and stir for 12–16 hours.
-
Monitoring: Check reaction progress via TLC (System: 50% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the carboxylic acid (MW 229) and formation of the product (MW ~314).
-
Phase 3: Workup & Purification (The "Self-Validating" System)
This workup is designed to chemically separate reagents based on pKa, ensuring high purity before chromatography.
-
Dilution: Dilute the reaction mixture with excess EtOAc (50 mL).
-
Acid Wash (Removes Amine/DIPEA): Wash with 10% Citric Acid or 1M HCl (2 x 20 mL).
-
Validation: The aqueous layer should be acidic (pH 1-2). Unreacted alanine and DIPEA migrate to the aqueous phase.
-
-
Base Wash (Removes Acids/HOBt): Wash with Saturated NaHCO₃ (2 x 20 mL).
-
Validation: The aqueous layer should be basic (pH 8-9). Unreacted Nipecotic acid and HOBt migrate to the aqueous phase.
-
-
Brine Wash: Wash with Saturated NaCl (1 x 20 mL) to remove trapped water.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
-
Result: You should obtain a colorless to pale yellow oil or foam. If purity is <95% by LC-MS, purify via flash column chromatography (SiO₂, 0-50% EtOAc in Hexanes).
Workflow Visualization
Figure 2: Step-by-step experimental workflow ensuring chemical removal of impurities.
Analytical Validation & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Active Ester | Ensure solvents are anhydrous. Do not delay amine addition after activation (max 20 mins). |
| Racemization | High pH or Over-activation | Use HOBt strictly. Avoid large excess of DIPEA (keep to 3.0 equiv). Keep activation at 0°C. |
| Solid Precipitate | Urea Formation | EDC urea is soluble in water, but if using DCC, filter the white solid (DCU) before workup. |
| Product is Oil | Residual Solvent | Dipeptides are often foams. Co-evaporate with ether or hexanes to induce solidification. |
Expected NMR Signals (CDCl₃):
-
Boc Group: Singlet ~1.45 ppm (9H).
-
Methyl Ester: Singlet ~3.7 ppm (3H).
-
Alanine Doublet: ~1.3-1.4 ppm (3H).
-
Amide NH: Broad singlet/doublet ~6.5-7.5 ppm.
References
-
Montalbetti, C. A., & Falque, V. (2005).[6] Amide bond formation and peptide coupling.[4][5][1][3][7][6][8] Tetrahedron, 61(46), 10827-10852.
-
Valeur, E., & Bradley, M. (2009).[9] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Bachem. (2024). Peptide Coupling Reagents Guide. Bachem Technical Library.
-
BenchChem. (2025). Application Notes and Protocols for Amide Coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]
- 7. hepatochem.com [hepatochem.com]
- 8. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 9. Amide bond formation: beyond the myth of coupling reagents [ouci.dntb.gov.ua]
Reagents for synthesizing Methyl 2-(piperidine-3-carbonylamino)propanoate
Application Note: Optimized Reagent Selection and Protocol for the Synthesis of Methyl 2-(piperidine-3-carbonylamino)propanoate
Executive Summary & Strategic Rationale
The synthesis of Methyl 2-(piperidine-3-carbonylamino)propanoate represents a classic peptidomimetic coupling challenge. The target molecule consists of a piperidine-3-carboxylic acid (nipecotic acid) core coupled to an alanine methyl ester.
Critical Synthetic Challenges:
-
Chemoselectivity: Nipecotic acid contains both a secondary amine and a carboxylic acid. Without N-protection, the starting material will undergo self-polymerization upon activation.
-
Stereochemical Integrity: Both the 3-position of the piperidine ring and the
-carbon of the alanine moiety are chiral. The coupling conditions must minimize epimerization (racemization), particularly at the activated carboxylate of the nipecotic acid. -
Orthogonality: The protecting group on the piperidine nitrogen must be removable under conditions that do not hydrolyze the methyl ester on the alanine tail.
The Solution: This protocol utilizes N-Boc-Nipecotic acid as the starting material. The Boc (tert-butoxycarbonyl) group is orthogonal to the methyl ester; it is stable to the basic conditions of coupling but labile to anhydrous acid, allowing for clean deprotection without saponifying the ester. We employ HATU as the coupling agent due to its superior kinetics with hindered secondary acids compared to carbodiimides (EDC/DCC), ensuring high yields and preserving chirality.
Reagent Selection Guide
The following table outlines the specific reagents chosen for this protocol and the causality behind their selection.
| Reagent Class | Selected Reagent | Role | Technical Justification |
| Starting Material A | N-Boc-Nipecotic acid | Acid Component | The Boc group prevents self-coupling. It is removed via acidolysis (HCl or TFA), leaving the methyl ester intact. |
| Starting Material B | L-Alanine methyl ester HCl | Amine Component | Supplied as a hydrochloride salt to prevent oxidative degradation and improve shelf stability. |
| Coupling Agent | HATU | Activator | HATU generates a highly reactive aza-benzotriazole ester. It is preferred over EDC/HOBt for nipecotic acid derivatives to overcome the steric hindrance of the adjacent piperidine ring [1]. |
| Base | DIPEA (Hunig's Base) | Proton Scavenger | Non-nucleophilic base required to free the amine from the HCl salt and activate the carboxylic acid. Steric bulk prevents it from attacking the active ester. |
| Solvent | DMF (Anhydrous) | Reaction Medium | High polarity dissolves both the zwitterionic amino acid salts and the organic intermediates. |
| Deprotection | 4M HCl in Dioxane | Cleavage Agent | Removes the Boc group to yield the final product as a hydrochloride salt.[1] Avoids the use of water (preventing ester hydrolysis) and simplifies workup compared to TFA [2]. |
Detailed Experimental Protocol
Phase 1: Amide Coupling (Formation of the Protected Intermediate)
Reaction:
N-Boc-Nipecotic acid + L-Alanine methyl ester HCl
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-Nipecotic acid (1.0 equiv, e.g., 2.29 g, 10 mmol) in anhydrous DMF (30 mL, 0.3 M concentration).
-
Activation: Add DIPEA (1.0 equiv) and stir for 5 minutes. Then, add HATU (1.1 equiv, 4.18 g). The solution should turn slightly yellow as the active ester forms. Stir at Room Temperature (RT) for 15 minutes.
-
Note: Pre-activation minimizes the exposure of the amine partner to the activating agent, reducing potential side reactions.
-
-
Coupling: Add L-Alanine methyl ester hydrochloride (1.1 equiv, 1.53 g). Follow immediately with a second portion of DIPEA (2.5 equiv).
-
Critical Check: The total base must be sufficient to neutralize the HCl salt of the alanine and the H+ generated during activation. pH should be roughly 8-9 (check with wet pH paper held above the liquid).
-
-
Monitoring: Stir at RT for 4–12 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The product (Boc-protected) will be less polar than the starting acid.
-
Workup:
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc) (150 mL).
-
Wash sequentially with:
-
1M HCl or 5% Citric Acid (2 x 50 mL) – Removes unreacted amine and DIPEA.
-
Saturated NaHCO₃ (2 x 50 mL) – Removes unreacted acid and HATU byproducts.
-
Brine (1 x 50 mL).
-
-
Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
-
Result: A viscous oil or white foam (N-Boc-Protected Intermediate). Yield is typically >85%.
-
Phase 2: Boc-Deprotection (Isolation of Target)
Reaction:
N-Boc-Intermediate
-
Dissolution: Dissolve the crude N-Boc intermediate from Phase 1 in a minimal amount of dry 1,4-Dioxane (or DCM).
-
Cleavage: Add 4M HCl in Dioxane (10 equiv relative to substrate).
-
Observation: Gas evolution (isobutylene) will occur. A white precipitate often forms as the product hydrochloride salt is insoluble in dioxane/ether.
-
-
Reaction: Stir at RT for 1–2 hours. Monitor by LC-MS (disappearance of the M+100 or M+56 peak).
-
Isolation:
-
Dilute the mixture with excess Diethyl Ether (Et₂O) or MTBE . This forces the complete precipitation of the product salt.
-
Filter the solid or decant the supernatant.
-
Wash the solid cake 3 times with Et₂O to remove residual Boc byproducts and dioxane.
-
-
Drying: Dry under high vacuum to remove traces of solvent and HCl.
-
Final Product: Methyl 2-(piperidine-3-carbonylamino)propanoate Hydrochloride .
-
Storage: Store at -20°C; the ester is stable, but the free amine (if neutralized) is hygroscopic and reactive.
-
Workflow Visualization
The following diagram illustrates the critical path, highlighting the orthogonality of the protecting group strategy.
Caption: Synthetic workflow ensuring chemoselectivity via Boc-protection and HATU activation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Coupling) | Steric hindrance of piperidine ring. | Switch solvent to NMP or increase reaction time. Ensure pH is >8 during coupling. |
| Racemization | Over-activation or high base concentration. | Use Collidine instead of DIPEA (weaker base, less racemization) [3].[2] Reduce activation time before amine addition. |
| Ester Hydrolysis | Water in reaction or workup too basic. | Use anhydrous DMF. Avoid prolonged exposure to NaOH/strong base during workup. Use HCl/Dioxane for deprotection (anhydrous).[1] |
| Incomplete Deprotection | HCl concentration too low. | Ensure large excess (10-20 eq) of HCl. If solid precipitates too fast, trapping starting material, sonicate the mixture. |
References
-
Albericio, F., & Byman, J. M. (2008). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 108(8), 2901-2914.
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, Efficient and Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group Using HCl/Dioxane.[1] The Journal of Peptide Research, 58(4), 338-341.
-
Carpino, L. A., & El-Faham, A. (1995). Effect of Teriary Bases on the Coupling of N-alpha-Protected Amino Acids.[3] The Journal of Organic Chemistry, 60(11), 3561-3564.
Sources
Advanced Peptidomimetic Design: Utilization of Methyl 2-(piperidine-3-carbonylamino)propanoate
Executive Summary & Structural Significance
Methyl 2-(piperidine-3-carbonylamino)propanoate (Nipecotyl-Alanine Methyl Ester) is a high-value chiral building block used primarily in the design of conformationally constrained peptidomimetics . By incorporating the piperidine ring (nipecotic acid moiety) into the peptide backbone, researchers can restrict the torsional angles (
This scaffold is critical in drug discovery for:
-
Protease Inhibitors: Locking the bioactive conformation to fit into catalytic pockets (e.g., thrombin or HCV protease inhibitors).
-
GPCR Ligands: Mimicking Proline-rich domains while altering solubility and metabolic stability.
-
Fragment-Based Drug Discovery (FBDD): Serving as a rigid core with defined vectors for substituent growth.
Critical Technical Challenge: The molecule contains a secondary amine (on the piperidine ring) which is sterically hindered. Standard peptide coupling protocols often fail or proceed with low yields when acylating this nitrogen. This guide provides optimized protocols to overcome these steric barriers while maintaining stereochemical integrity.
Stereochemical Analysis & Control
The molecule possesses two chiral centers: the C3 position of the piperidine ring and the
| Isomer Configuration | Nomenclature | Structural Role |
| (3R, 2'S) | D-Nipecotyl-L-Ala | Induces specific |
| (3S, 2'S) | L-Nipecotyl-L-Ala | Mimics extended Pro-Ala chains; often the bioactive "natural" mimic. |
| (3R, 2'R) | D-Nipecotyl-D-Ala | Mirror image of (3S, 2'S); used for stability studies (proteolytic resistance). |
| (3S, 2'R) | L-Nipecotyl-D-Ala | Mismatched steric bulk; often leads to disordered regions. |
Experimental Warning: Commercial supplies of nipecotic acid derivatives are often racemic at the C3 position unless explicitly certified.
-
Protocol Requirement: Always verify diastereomeric purity via Chiral HPLC prior to scaling synthesis.
-
Epimerization Risk: The C3 center of nipecotic acid is prone to racemization during strong base treatments or high-temperature couplings due to the thermodynamic drive to equilibrate the substituent to the equatorial position.
Experimental Protocols
Protocol A: N-Acylation of the Piperidine Ring (Chain Extension)
Objective: Couple an Fmoc-Amino Acid to the secondary amine of the Methyl 2-(piperidine-3-carbonylamino)propanoate scaffold. Challenge: The secondary amine is hindered. Standard EDC/HOBt couplings will fail or yield <20%.
Reagents:
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) OR PyBrOP.
-
Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Crucial for secondary amines.
-
Base: DIPEA (Diisopropylethylamine).[1]
-
Solvent: DMF (Anhydrous).
Step-by-Step Procedure:
-
Preparation: Dissolve Fmoc-Amino Acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration relative to amino acid).
-
Activation: Add HOAt (1.2 eq) and DIPEA (2.5 eq). Stir for 2 minutes to form the activated ester. Note: The solution should turn yellow.
-
Addition: Add the Methyl 2-(piperidine-3-carbonylamino)propanoate (1.0 eq) to the activated mixture.
-
Reaction: Stir under nitrogen at room temperature for 4–16 hours .
-
Monitoring: Monitor via LC-MS. The secondary amine reacts slowly. If conversion is <50% after 4 hours, add a second portion of activated amino acid (0.5 eq).
-
-
Workup: Dilute with EtOAc, wash with 5% KHSO
, sat. NaHCO , and brine. Dry over Na SO .
Alternative for Extremely Hindered Residues (e.g., Val, Ile): Use Fmoc-Amino Acid Fluorides or Bis(trichloromethyl)carbonate (BTC) to generate the acid chloride in situ. These are more reactive toward secondary amines than HATU esters.
Protocol B: Hydrolysis of the Methyl Ester (C-Terminal Activation)
Objective: Deprotect the carboxylic acid to allow coupling to the next residue.
Risk: Racemization of the Alanine
Reagents:
-
Lithium Hydroxide (LiOH·H
O). -
Solvent: THF/Water (3:1).
Step-by-Step Procedure:
-
Dissolve the scaffold (1.0 eq) in THF/Water (3:1) at 0°C.
-
Add LiOH (1.5 eq) slowly.
-
Stir at 0°C (ice bath) for 1–2 hours. Do not heat.
-
Reasoning: Low temperature prevents
-proton abstraction and subsequent racemization of the alanine moiety.
-
-
Neutralization: Carefully acidify to pH 3–4 using 1N HCl at 0°C.
-
Extraction: Extract immediately with EtOAc or n-Butanol (if polar).
-
Usage: Use the crude acid immediately in the next coupling step to minimize spontaneous decarboxylation or degradation.
Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision pathways for utilizing this building block, specifically addressing the choice of protecting groups and coupling strategies based on steric hindrance.
Figure 1: Strategic workflow for N-terminal and C-terminal modification of the Nipecotyl-Alanine scaffold. Note the divergence in coupling reagents based on steric hindrance.
Troubleshooting & Optimization Table
| Observation | Probable Cause | Corrective Action |
| Low Yield (N-Acylation) | Steric hindrance of piperidine N; "Guanidinium" formation if using excess uronium. | Switch to PyBrOP or Acid Fluorides . Ensure pre-activation of AA before adding to the scaffold. |
| Epimerization (Alanine) | High pH during hydrolysis or coupling; Over-activation. | Perform hydrolysis at 0°C . Use Collidine instead of DIPEA during coupling (weaker base).[1] |
| Double Acylation | Excess reagents reacting with unprotected side chains. | Ensure orthogonal side-chain protection (e.g., tBu for Ser/Thr) is intact. |
| Incomplete Hydrolysis | Methyl ester is stable; LiOH inactive in pure organic solvent. | Ensure water is present (THF:H2O 3:1). Add methanol if solubility is poor. |
References
-
El-Faham, A., & Albericio, F. (2011).[2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Carpino, L. A., et al. (1990). Acid fluorides: a new class of rapid-acting, highly efficient acylating agents for peptide synthesis. Journal of the American Chemical Society, 112(26), 9651–9652. Link
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[1][3][4] Tetrahedron, 60(11), 2447-2467. Link
-
Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Notes. Link
-
ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis: Activation and Coupling. ChemPep Protocols. Link
Sources
Application Notes & Protocols: Functionalization of the Piperidine Nitrogen in Amino Acid Conjugates
Introduction: The Strategic Importance of N-Functionalized Piperidine-Amino Acid Conjugates
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of clinically approved pharmaceuticals and bioactive natural products.[1][2] Its structural and physicochemical properties—such as high chemical stability, the ability to modulate lipophilicity and aqueous solubility, and its capacity to act as a hydrogen bond acceptor—make it an invaluable component in drug design.[1] When conjugated to amino acids or peptides, the piperidine moiety offers a powerful tool to enhance metabolic stability, improve membrane permeability, and optimize pharmacokinetic (ADME) profiles, often with reduced toxicity.[1][3]
The secondary amine nitrogen of the piperidine ring is a critical handle for synthetic diversification. Its functionalization allows for the precise tuning of a molecule's steric and electronic properties, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug candidates. This guide provides an in-depth exploration of robust and reliable methodologies for the functionalization of the piperidine nitrogen within amino acid conjugates, offering detailed protocols and mechanistic insights for researchers in drug discovery and peptide science.
Core Concepts: Reactivity of the Piperidine Nitrogen
The piperidine nitrogen is a non-aromatic, sp³-hybridized secondary amine. Its reactivity is governed by two primary characteristics:
-
Nucleophilicity: The lone pair of electrons on the nitrogen atom is readily available for donation, making it an excellent nucleophile. This property is the foundation for a wide range of C-N bond-forming reactions, including alkylation, acylation, and arylation.
-
Basicity: With a typical pKa of its conjugate acid around 11, piperidine is a moderately strong base. This basicity can influence reaction conditions, often requiring the use of an additional, non-nucleophilic base to scavenge acid generated during a reaction, thereby preventing the formation of the unreactive piperidinium salt.[4]
Understanding these principles is paramount for selecting the appropriate reaction conditions and troubleshooting potential side reactions, such as the common issue of over-alkylation leading to quaternary ammonium salts.[5]
Key Functionalization Strategies & Protocols
This section details five primary strategies for modifying the piperidine nitrogen, each with a distinct protocol, mechanistic overview, and practical insights.
N-Alkylation: Expanding the Chemical Space
N-alkylation is a fundamental method for introducing diverse alkyl groups onto the piperidine nitrogen. Two of the most reliable methods are Reductive Amination and Direct Alkylation.
This highly efficient, one-pot method involves the reaction of the piperidine nitrogen with an aldehyde or ketone to form a transient iminium ion, which is then reduced in situ by a mild reducing agent.[6][7] It is particularly favored for its high chemoselectivity and broad substrate scope.[8]
Mechanistic Insight: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred over reagents like sodium borohydride (NaBH₄) because it is less basic, tolerant of mildly acidic conditions needed for iminium formation, and selective for the iminium ion over the carbonyl starting material, thus minimizing side reactions like alcohol formation.[6]
Experimental Protocol: Reductive Amination
-
Materials:
-
Piperidine-amino acid conjugate (1.0 eq)
-
Aldehyde or Ketone (1.1 - 1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid (optional, 0.1 - 1.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the piperidine-amino acid conjugate (1.0 eq) and the aldehyde/ketone (1.1 eq) in anhydrous DCM (approx. 10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere (N₂ or Ar).[6]
-
If the substrate is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 eq) to free the amine.
-
Add glacial acetic acid (optional, to catalyze iminium formation) and stir the mixture at room temperature for 1 hour.[6]
-
Carefully add NaBH(OAc)₃ (1.5 eq) portion-wise to the stirring solution. An initial effervescence may be observed.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice more with DCM.[6]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
This classic SN2 reaction involves the direct displacement of a halide (or other leaving group) by the nucleophilic piperidine nitrogen. While straightforward, it requires careful control to prevent over-alkylation, which results in the formation of an undesired quaternary ammonium salt.[4][5]
Scientist's Note: To minimize the formation of the quaternary salt, the alkyl halide should be added slowly to the reaction mixture to maintain a relative excess of the secondary amine.[4] Using a slight excess of the piperidine starting material (e.g., 1.1 eq) can also favor mono-alkylation.[5] The inclusion of a non-nucleophilic base like DIPEA or potassium carbonate (K₂CO₃) is essential to neutralize the H-X acid formed, which would otherwise protonate the starting amine and halt the reaction.[4]
Experimental Protocol: Direct N-Alkylation
-
Materials:
-
Piperidine-amino acid conjugate (1.0 eq)
-
Alkyl Halide (e.g., bromide or iodide) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Syringe pump (recommended)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the piperidine conjugate (1.0 eq) and DIPEA (1.5 eq) in anhydrous MeCN.[4]
-
Using a syringe pump, add a solution of the alkyl halide (1.1 eq) in MeCN dropwise over several hours.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS. Gentle heating (e.g., 50-70 °C) may be required for less reactive halides.[6]
-
Once complete, remove the solvent in vacuo.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.
-
Purify via column chromatography.
-
N-Arylation: Forging C(sp²)-N Bonds
Introducing an aryl or heteroaryl group at the piperidine nitrogen is a powerful strategy in medicinal chemistry. Modern cross-coupling reactions, particularly the Buchwald-Hartwig and Chan-Lam couplings, have become the methods of choice.
This palladium-catalyzed cross-coupling reaction is a highly versatile method for forming C-N bonds between amines and aryl/heteroaryl halides or triflates.[9][10] Its broad functional group tolerance and applicability to a wide range of substrates make it indispensable.[11]
Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a Pd(0) species. Key steps include oxidative addition of the aryl halide to the Pd(0) center, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the cycle.
Experimental Protocol: Buchwald-Hartwig N-Arylation
-
Materials:
-
Piperidine-amino acid conjugate (1.2 eq)
-
Aryl Halide or Triflates (1.0 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine Ligand (e.g., Xantphos, BINAP, 2-10 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) (1.4 - 2.0 eq)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), base (e.g., NaOt-Bu, 1.4 eq), palladium pre-catalyst, and ligand under an inert atmosphere.
-
Evacuate and backfill the flask with N₂ or Ar three times.
-
Add the anhydrous, deoxygenated solvent via syringe, followed by the piperidine conjugate (1.2 eq).
-
Heat the reaction mixture (typically 80-110 °C) with vigorous stirring for 4-24 hours, monitoring by LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution and purify the product by column chromatography.
-
The Chan-Lam coupling provides a complementary, copper-catalyzed approach for N-arylation using aryl boronic acids.[12][13] It often proceeds under milder conditions (room temperature to moderate heat) and is tolerant of air and moisture, making it operationally simpler than many palladium-catalyzed systems.[14]
Experimental Protocol: Chan-Lam N-Arylation
-
Materials:
-
Piperidine-amino acid conjugate (1.1 eq)
-
Aryl boronic acid (1.0 eq)
-
Copper(II) Acetate (Cu(OAc)₂) (10-20 mol% or stoichiometric)
-
Base (e.g., Pyridine, TEA) (2.0 eq)
-
Solvent (e.g., DCM, Methanol)
-
Molecular sieves (optional, to remove water)
-
-
Procedure:
-
Combine the piperidine conjugate (1.1 eq), aryl boronic acid (1.0 eq), Cu(OAc)₂ (e.g., 1.0 eq for stoichiometric), and base (e.g., pyridine, 2.0 eq) in a flask.
-
Add the solvent (e.g., DCM) and stir the mixture vigorously at room temperature. The flask is typically left open to the air.
-
The reaction can be slow, requiring stirring for 24-72 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction with DCM and filter through Celite to remove copper salts.
-
Wash the filtrate with aqueous NH₄Cl solution, then water and brine.
-
Dry the organic layer (Na₂SO₄), filter, concentrate, and purify by chromatography.
-
N-Acylation, N-Sulfonylation, and N-Carbamoylation
These reactions introduce carbonyl, sulfonyl, or carbamoyl groups, respectively, which can act as hydrogen bond acceptors and significantly alter the electronic properties of the piperidine nitrogen.
This is a robust reaction forming a stable amide bond. It is typically achieved by reacting the piperidine with an acid chloride, anhydride, or an activated ester (e.g., NHS ester) in the presence of a base.[15][16]
Experimental Protocol: N-Acylation with an Acid Chloride
-
Materials:
-
Piperidine-amino acid conjugate (1.0 eq)
-
Acid Chloride (1.05 eq)
-
Base (e.g., TEA or DIPEA) (2.0 eq)
-
Anhydrous DCM
-
-
Procedure:
-
Dissolve the piperidine conjugate in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., TEA, 2.0 eq).
-
Add the acid chloride (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Quench with water, separate the layers, and extract the aqueous phase with DCM.
-
Combine organics, wash with dilute HCl, saturated NaHCO₃, and brine.
-
Dry (MgSO₄), filter, concentrate, and purify.
-
The formation of a sulfonamide is analogous to acylation, using a sulfonyl chloride as the electrophile. Sulfonamides are generally very stable and can serve as effective hydrogen bond acceptors.[17]
Experimental Protocol: N-Sulfonylation
-
Materials:
-
Piperidine-amino acid conjugate (1.0 eq)
-
Sulfonyl Chloride (1.1 eq)
-
Base (e.g., Pyridine or TEA) (2.0 eq)
-
Anhydrous DCM
-
-
Procedure:
-
Dissolve the piperidine conjugate in anhydrous DCM at 0 °C.
-
Add pyridine (2.0 eq) followed by the dropwise addition of the sulfonyl chloride (1.1 eq).
-
Stir at room temperature for 2-16 hours.
-
Workup is similar to the N-acylation protocol: wash sequentially with dilute acid, bicarbonate solution, and brine before drying and purification.
-
Ureas are formed by reacting the piperidine nitrogen with an isocyanate, while carbamates are formed using a chloroformate. These functional groups introduce additional hydrogen bonding capabilities.[18][19]
Experimental Protocol: N-Urea formation with an Isocyanate
-
Materials:
-
Piperidine-amino acid conjugate (1.0 eq)
-
Isocyanate (1.0 eq)
-
Anhydrous Toluene or DCM
-
-
Procedure:
-
Dissolve the piperidine conjugate in the anhydrous solvent.[19]
-
Add the isocyanate dropwise at room temperature. The reaction is often rapid and may be slightly exothermic.[19]
-
Stir for 1-3 hours. If a precipitate forms, it is often the desired product.
-
Concentrate the solvent. The crude product is often pure, but can be purified by recrystallization or chromatography if necessary.
-
Data Presentation & Visualization
Table 1: Comparison of N-Functionalization Strategies
| Strategy | Electrophile | Key Reagents | Typical Conditions | Advantages | Challenges |
| Reductive Amination | Aldehyde / Ketone | NaBH(OAc)₃, Acid catalyst | RT, 12-24h, DCM/DCE | High selectivity, broad scope, one-pot | Requires stoichiometric reductant |
| Direct Alkylation | Alkyl Halide | DIPEA or K₂CO₃ | RT to 70°C, 6-18h, MeCN/DMF | Simple, readily available reagents | Risk of over-alkylation[5] |
| Buchwald-Hartwig | Aryl Halide / Triflates | Pd catalyst, Phosphine ligand, Base | 80-110°C, 4-24h, Toluene | Excellent scope, high yields | Requires inert atmosphere, expensive catalysts |
| Chan-Lam Coupling | Aryl Boronic Acid | Cu(OAc)₂, Base (Pyridine) | RT, 24-72h, DCM | Mild, air-tolerant, simple setup | Can be slow, sometimes needs stoichiometric Cu |
| N-Acylation | Acid Chloride | TEA or Pyridine | 0°C to RT, 1-4h, DCM | Fast, high-yielding, robust | Acid chloride can be moisture-sensitive |
| N-Sulfonylation | Sulfonyl Chloride | Pyridine | RT, 2-16h, DCM | Forms very stable sulfonamides | Can be slower than acylation |
| N-Urea Formation | Isocyanate | None (or catalyst) | RT, 1-3h, Toluene/DCM | Fast, often clean, high-yielding | Isocyanates can be toxic and moisture-sensitive |
Diagrams
Caption: Figure 1: General Workflow for Reductive Amination.
Caption: Figure 2: Simplified Buchwald-Hartwig Catalytic Cycle.
Conclusion
The functionalization of the piperidine nitrogen in amino acid conjugates is a versatile and powerful approach in modern drug discovery. The methods outlined in this guide—from classical N-alkylation and acylation to modern transition-metal-catalyzed cross-couplings—provide a robust toolkit for chemists to synthesize diverse libraries of compounds. By understanding the core chemical principles and carefully following these detailed protocols, researchers can efficiently generate novel molecular entities with tailored properties, accelerating the journey from lead identification to clinical candidate.
References
-
ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? [Online forum post]. Available at: [Link]
- Synthesis Spotlight. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. Nature.com.
- Wang, L., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society.
-
ResearchGate. (n.d.). Nickel-catalyzed Chan–Lam coupling of anilines 50 and piperazine 335. [Figure]. Available at: [Link]
-
ResearchGate. (2025, August 6). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. [Publication]. Available at: [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed amination of piperidine with aryl chlorides. [Figure]. Available at: [Link]
- Krasowska, D., et al. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Krasavin, M. (n.d.).
- The Aquila Digital Community. (n.d.). Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds.
-
ResearchGate. (n.d.). Synthesis of Carbamoyl Azides and 1-Substituted Tetrazol-5-ones from Isocyanates and NaN3 in the Presence of ZnCl2. [Publication]. Available at: [Link]
- Ju, Y., & Varma, R. S. (2004).
- Smith, M. W., et al. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
- Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
-
ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Publication]. Available at: [Link]
- Royal Society of Chemistry. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- Sigma-Aldrich. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Available at: [Link]
- National Institutes of Health. (n.d.).
- Deportere, C., et al. (2015, September 23). Cascade reactions of nitrogen-substituted isocyanates: a new tool in heterocyclic chemistry. Chemical Science.
- CSIR-NIScPR. (n.d.).
- Mokhtary, M., & Mahooti, K. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A.
- Royal Society of Chemistry. (n.d.).
-
ResearchGate. (n.d.). Approaches to α-functionalization of piperidines by C H... [Publication]. Available at: [Link]
-
ResearchGate. (2025, August 7). N-Acylation in Combinatorial Chemistry. [Publication]. Available at: [Link]
- National Institutes of Health. (n.d.).
- Arkat USA. (n.d.).
- Beilstein Journals. (2011, January 14). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds.
- Google Patents. (n.d.).
-
ResearchGate. (2015, December 21). N -Carbamoyl-Piperidine-4-Carboxylic Acid: An X-ray and Density Functional Tight-Binding Studies. [Publication]. Available at: [Link]
- MDPI. (2023, February 2).
-
PrepChem.com. (n.d.). Synthesis of piperidine-1-carboxamide. Retrieved from [Link]
- Foley, D. J., et al. (2022, December 19). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. Organic & Biomolecular Chemistry.
- Asian Journal of Chemistry. (2025, May 27). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
- Royal Society of Chemistry. (n.d.).
- National Institutes of Health. (2022, August 23). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity.
- Royal Society of Chemistry. (2025, September 8). Recent advances in the synthesis of N-acyl sulfonamides.
- Google Patents. (2005, July 7). Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof.
- ACS Publications. (2022, April 29).
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajchem-a.com [ajchem-a.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Chan-Lam Coupling [organic-chemistry.org]
- 14. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
- 16. arkat-usa.org [arkat-usa.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Troubleshooting low conversion rates in nipecotic acid amidation
Technical Support Center: Troubleshooting Nipecotic Acid Amidation
Topic: Troubleshooting Low Conversion Rates in Nipecotic Acid Amidation Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The Nipecotic Acid Challenge
Nipecotic acid (piperidine-3-carboxylic acid) presents a unique set of synthetic challenges due to its zwitterionic nature , amphiphilic solubility profile , and the susceptibility of the C3 chiral center to racemization .
Low conversion in amidation reactions typically stems from three distinct failure modes:
-
The Solubility Trap: The zwitterionic amino acid is insoluble in standard organic solvents (DCM, THF), preventing the coupling reagents from engaging.
-
The "False" Stall (Workup Loss): The reaction proceeds, but the highly polar/amphiphilic product is lost to the aqueous phase during extraction.
-
C3-Racemization/Epimerization: While not a "conversion" issue per se, the formation of the diastereomer (in chiral synthesis) is often misdiagnosed as impurity formation or low yield of the desired isomer.
This guide provides a diagnostic workflow and validated protocols to resolve these specific bottlenecks.
Diagnostic Workflow
Before altering your chemistry, use this logic flow to pinpoint the failure mechanism.
Figure 1: Diagnostic logic for identifying the root cause of failure in nipecotic acid coupling.
Deep Dive: Troubleshooting & Solutions
Issue 1: The Solubility Trap (Zwitterionic Nature)
The Problem: Unprotected nipecotic acid exists as a zwitterion. It is virtually insoluble in DCM, THF, or MeCN. If you attempt to couple "naked" nipecotic acid using EDC/HOBt in DCM, the reaction will fail because the starting material never enters the solution phase. The Fix:
-
Mandatory N-Protection: You must mask the secondary amine. Use N-Boc-nipecotic acid or N-Cbz-nipecotic acid . These derivatives are soluble in organic solvents and prevent self-polymerization.
-
Solvent Switch: If you must work with the free amino acid (e.g., for specific salt forms), you are restricted to DMF or DMSO . However, this often leads to difficult workups.
-
Reference: N-Boc protection renders the molecule lipophilic enough for standard coupling in DCM/DMF mixtures.
Issue 2: Activation Failures & Racemization (The C3 Center)
The Problem: The C3 proton is alpha to the carbonyl. Strong bases (TEA, DIPEA) used during activation can deprotonate this position via the oxazolone mechanism, leading to racemization. Furthermore, the secondary amine (if unprotected) acts as a competing nucleophile. The Fix:
-
Base Selection: Switch from TEA to DIPEA (sterically hindered) or 2,4,6-Collidine (weaker base, less racemization).
-
Coupling Reagent:
-
Standard: EDC/HOBt is preferred for minimizing racemization but is slower.
-
Difficult Amines: HATU is powerful but must be used with Collidine or minimal DIPEA at 0°C to prevent epimerization.
-
Avoid: DCC (insoluble urea is hard to remove from amphiphilic products).
-
Issue 3: Workup & Isolation (The "Invisible" Product)
The Problem: Nipecotamides (especially if deprotected or containing polar amines) are often amphiphilic. They partition into the aqueous layer during standard NaHCO3/Brine washes, leading to 0% isolated yield despite 100% conversion. The Fix:
-
Avoid Aqueous Workup: Evaporate DMF/DCM directly.
-
Purification: Load the crude residue directly onto a C18 Reverse-Phase column or use an SCX (Strong Cation Exchange) cartridge to catch the amine product and wash away non-basic impurities.
Validated Experimental Protocols
Protocol A: High-Fidelity Coupling (N-Boc-Nipecotic Acid)
Best for: Chiral synthesis, valuable amines, and preventing racemization.
Reagents:
-
N-Boc-Nipecotic Acid (1.0 equiv)
-
Amine (R-NH2) (1.1 equiv)
-
HATU (1.1 equiv) [High activity] OR T3P (1.5 equiv) [Low epimerization]
-
DIPEA (2.5 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step:
-
Dissolution: Dissolve N-Boc-Nipecotic Acid (1.0 equiv) in DMF (0.2 M concentration).
-
Base Addition: Add DIPEA (2.5 equiv). Cool the solution to 0°C (Ice bath). Critical: Cooling suppresses racemization during the activation step.
-
Activation: Add HATU (1.1 equiv). Stir at 0°C for 15 minutes. The solution should turn slightly yellow.
-
Coupling: Add the Amine (1.1 equiv).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check LCMS. Look for the disappearance of the Active Ester intermediate (M+Boc+HATU mass).
-
Workup (Amphiphilic Protocol):
Protocol B: The "Difficult Nucleophile" (Acid Fluoride Method)
Best for: Sterically hindered amines or anilines where HATU stalls.
Reagents:
-
N-Boc-Nipecotic Acid[3]
-
TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate)
Mechanism: Generates the Acid Fluoride in situ. Acid fluorides are highly reactive toward amines but stable to water and less prone to racemization than acid chlorides.
Step-by-Step:
-
Dissolve Acid (1.0 equiv) and TFFH (1.1 equiv) in DCM.
-
Add DIPEA (2.5 equiv) at 0°C. Stir 30 mins.
-
Add the hindered amine. Reflux (40°C) if necessary.
-
Acid fluorides are robust; this method often pushes conversion to >90% when EDC/HATU stalls at 50%.
Quantitative Data Summary
Table 1: Coupling Reagent Performance for Nipecotic Acid (R-Isomer)
| Reagent | Conversion (2h) | Racemization (% ee loss) | Notes |
| EDC / HOBt | 75% | < 1% | Slow, but safest for chirality. |
| HATU / DIPEA | > 98% | 5 - 12% | High yield, but risk of racemization if not cooled. |
| HATU / Collidine | > 95% | < 2% | Recommended Balance. |
| T3P (in EtOAc) | 85% | < 0.5% | Excellent for scale-up; easy workup. |
| DCC | 60% | Variable | Insoluble urea byproduct complicates purification. |
FAQ: Technical Troubleshooting
Q1: I see the "Active Ester" peak on LCMS, but it won't react with my amine. Why? A: This indicates the activation worked, but the nucleophilic attack is stalled.
-
Sterics: Is your amine bulky? Switch to Protocol B (Acid Fluoride) or use microwave irradiation (caution: risk of racemization).
-
Salt Form: Is your amine a hydrochloride salt? You must add enough base (DIPEA) to neutralize the HCl plus catalyze the reaction. Ensure pH is >8.
Q2: My product yield is low, but I see no starting material. Where did it go? A: Check your aqueous waste. Nipecotic acid derivatives are often water-soluble.
-
Test: Take a sample of your aqueous wash, lyophilize it, and run an NMR.
-
Solution: Use "Salting Out" (saturate aqueous layer with NaCl) or switch to a resin-based workup (catch-and-release on SCX resin).
Q3: Can I use "naked" Nipecotic Acid (no Boc protection)? A: Generally, no. The secondary amine will compete with your target amine, leading to oligomers (Nipecotic-Nipecotic-Amide). You must protect the amine (Boc/Cbz) or use the Ethyl Ester of nipecotic acid and react the amine side (if that is your goal).
References
-
Tiagabine Synthesis & Nipecotic Acid Derivatives
-
Coupling Reagent Selection (Racemization Studies)
-
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews 38.2 (2009): 606-631. Link
-
-
T3P (Propylphosphonic Anhydride)
-
Dunetz, J. R., et al. "T3P: An Efficient and Low-Epimerization Reagent for the Synthesis of Amides." Organic Process Research & Development 20.2 (2016): 140-177. Link
-
-
Acid Fluoride Method (TFFH)
-
Carpino, L. A., et al. "Tetramethylfluoroformamidinium hexafluorophosphate: a rapid-acting peptide coupling reagent for solution and solid phase synthesis." Journal of the American Chemical Society 117.19 (1995): 5401-5402. Link
-
Sources
- 1. rsc.org [rsc.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dl.ndl.go.jp [dl.ndl.go.jp]
- 13. Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Column Chromatography for Piperidine Esters
Welcome to the technical support center for the purification of piperidine esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of optimizing column chromatography for this important class of compounds. The inherent basicity of the piperidine nitrogen and the potential lability of the ester functionality present unique challenges that require careful consideration of chromatographic conditions. This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: Why do my piperidine ester compounds show significant peak tailing on a standard silica gel column?
A: Peak tailing is a common issue when purifying basic compounds like piperidine esters on standard silica gel.[1] The primary cause is the interaction between the basic nitrogen of the piperidine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This strong interaction leads to a secondary retention mechanism, causing the molecules to elute slowly and asymmetrically, resulting in a "tailing" peak shape.[1][3] This not only reduces the resolution between your target compound and impurities but also makes accurate quantification difficult.[4]
To mitigate this, the acidic nature of the silica gel must be neutralized. A common and highly effective strategy is to add a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase.[5][6] Typically, a concentration of 0.5-3% TEA is sufficient to "deactivate" the silica by associating with the silanol groups, thereby preventing their interaction with the basic piperidine ester.[5][6][7]
Q2: What is the best stationary phase for purifying piperidine esters?
A: The choice of stationary phase is critical for a successful separation.[8] While standard silica gel is the most common, its acidic nature often necessitates modification. Here's a breakdown of your options:
-
Deactivated Silica Gel: This is often the most practical and cost-effective choice. You can purchase pre-deactivated silica or, more commonly, deactivate it in-situ by adding a basic modifier like triethylamine (TEA) to your mobile phase.[5][7] This approach is suitable for a wide range of piperidine esters.
-
Alumina (Al₂O₃): Neutral or basic alumina can be an excellent alternative to silica gel for purifying basic compounds.[5] Alumina has a less acidic surface, which can significantly reduce peak tailing without the need for mobile phase additives.[5]
-
Amine-functionalized Silica: This specialized stationary phase has a basic surface, which is ideal for preventing the degradation of acid-sensitive compounds and minimizing interactions with basic analytes.[5]
-
Reversed-Phase (C18) Silica: For more polar piperidine esters, reversed-phase chromatography can be a powerful tool.[9] In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[10]
Q3: How do I select an appropriate mobile phase for my piperidine ester purification?
A: Mobile phase selection is a crucial step that directly impacts the success of your separation.[8] The goal is to find a solvent system that provides an optimal retention factor (Rf) for your target compound, typically around 0.2-0.4 on a TLC plate.[5][11]
A systematic approach to mobile phase selection is recommended:
-
Start with a common solvent system: For normal-phase chromatography on silica, a good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[12][13] For more polar compounds, a system of dichloromethane and methanol can be effective.[5]
-
Incorporate a basic modifier: As discussed, for piperidine esters on silica gel, it is almost always necessary to add 0.5-3% triethylamine (TEA) to the mobile phase to prevent peak tailing.[5][7][11]
-
Use Thin-Layer Chromatography (TLC) for optimization: TLC is an indispensable tool for quickly screening different solvent systems and ratios.[8][14] This allows you to find the optimal mobile phase composition before committing to a large-scale column.
-
Consider gradient elution for complex mixtures: If your crude material contains impurities with a wide range of polarities, a gradient elution (gradually increasing the polarity of the mobile phase during the separation) can provide better resolution and faster elution times.[7][8]
Q4: My piperidine ester seems to be degrading on the column. What could be the cause and how can I prevent it?
A: Degradation of piperidine esters during column chromatography can be a significant issue, often leading to low recovery and the appearance of new, unwanted spots on your TLC analysis. There are two primary culprits:
-
Acid-Catalyzed Hydrolysis: The acidic silanol groups on the silica gel can catalyze the hydrolysis of the ester functionality, especially if there is any residual water in your solvents.[15]
-
Instability of the Piperidine Ring: While generally stable, some substituted piperidine rings can be sensitive to prolonged exposure to the acidic environment of a silica gel column.[15]
Prevention Strategies:
-
Deactivate the Silica Gel: Adding triethylamine (TEA) to the mobile phase not only prevents peak tailing but also neutralizes the acidic sites on the silica, significantly reducing the risk of acid-catalyzed degradation.[5]
-
Use Anhydrous Solvents: Ensure that your mobile phase solvents are dry to minimize the chance of hydrolysis.[16]
-
Minimize Time on the Column: Use flash chromatography techniques with a faster flow rate to reduce the residence time of your compound on the stationary phase.[11]
-
Consider Alternative Stationary Phases: If degradation persists, switching to a less acidic stationary phase like neutral alumina or Florisil® can be beneficial.[5]
Q5: I can't see my piperidine ester on the TLC plate using a UV lamp. What are my options for visualization?
A: Many simple piperidine esters lack a strong UV chromophore, making them invisible under a standard UV lamp.[17][18] In these cases, you will need to use a chemical staining method for visualization.
Effective Stains for Piperidine Esters:
-
Potassium Permanganate (KMnO₄) Stain: This is a general-purpose stain that reacts with most organic compounds, appearing as yellow-brown spots on a purple background. It is particularly effective for compounds with functional groups that can be oxidized.[14]
-
Ninhydrin Stain: While typically used for primary and secondary amines, some piperidine derivatives may give a colored spot with ninhydrin, especially upon heating.
-
Iodine Chamber: Placing the TLC plate in a chamber with a few crystals of iodine will cause most organic compounds to appear as temporary brown spots.
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of piperidine esters.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Peaks | 1. Inappropriate mobile phase polarity. 2. Column overloading. 3. Improper column packing. | 1. Optimize the mobile phase using TLC to achieve a greater difference in Rf values between your compound and impurities. Consider using a shallower solvent gradient.[8] 2. Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load no more than 1-5% of the silica gel weight. 3. Ensure the column is packed uniformly without any cracks or channels. Use the wet packing method for better results.[14] |
| Compound Won't Elute from the Column | 1. Mobile phase is too non-polar. 2. Strong, irreversible binding to the silica gel. 3. Compound decomposition on the column. | 1. Gradually increase the polarity of the mobile phase. A switch to a more polar solvent system, such as dichloromethane/methanol, may be necessary.[5] 2. This can happen with very basic compounds on untreated silica. Try eluting with a mobile phase containing a higher concentration of triethylamine or even a small amount of ammonium hydroxide in methanol.[6] 3. If decomposition is suspected, analyze the silica at the top of the column. Consider using a less acidic stationary phase like alumina.[5][15] |
| Cracked or Channeled Column Bed | 1. Packing the column with dry silica gel. 2. A sudden, large change in solvent polarity. 3. Heat generated from the solvation of silica gel. | 1. Always use a slurry packing method (wet packing) where the silica is mixed with the initial mobile phase before being added to the column.[14] 2. When running a gradient, increase the polarity gradually. 3. Allow the slurry to cool to room temperature before finishing the packing process. |
| Low Recovery of Purified Product | 1. Compound is partially soluble in the mobile phase. 2. Irreversible adsorption to the stationary phase. 3. Degradation on the column. 4. Co-elution with an impurity. | 1. Ensure the chosen mobile phase is appropriate. If the compound is very polar, it might require a highly polar mobile phase for complete elution. 2. Add a basic modifier like triethylamine to the eluent to minimize strong interactions with the silica.[5][6] 3. Deactivate the silica gel and use a faster flow rate.[5][11] 4. Re-evaluate your TLC analysis to ensure baseline separation. You may need to try a different solvent system or stationary phase.[19] |
| Chiral Piperidine Ester Racemizing on the Column | 1. Acidic silanol groups catalyzing enolization or other racemization pathways. | 1. Deactivate the silica gel with triethylamine.[5] 2. Use a neutral stationary phase like alumina.[5] 3. Consider using a specialized chiral stationary phase for the separation of enantiomers if baseline separation of the racemate is already achieved.[9][20][21] |
Experimental Workflows
Protocol 1: General Flash Column Chromatography of a Basic Piperidine Ester
This protocol outlines a standard procedure for the purification of a piperidine ester using flash chromatography with in-situ deactivation of the silica gel.
-
TLC Analysis and Eluent Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., mixtures of hexanes and ethyl acetate, or dichloromethane and methanol). Crucially, add 1% triethylamine to each test eluent. [5][14]
-
The optimal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[5][11]
-
Visualize the spots using a UV lamp (if applicable) and a potassium permanganate stain.[14]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (containing 1% TEA).
-
Wet pack the chromatography column with the slurry, ensuring a level and compact bed.[14]
-
Add a thin layer of sand to the top of the silica bed to prevent disruption during sample loading.
-
Equilibrate the column by running several column volumes of the initial mobile phase through it.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., methanol or dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[14]
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully apply it to the top of the column.[14]
-
-
Elution and Fraction Collection:
-
Begin elution with the mobile phase, applying positive pressure (flash chromatography).
-
If using a gradient, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate or methanol).
-
Collect fractions of a suitable volume in test tubes or vials.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions using TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified piperidine ester.
-
Visualizations
Caption: Troubleshooting flowchart for peak tailing.
Caption: General workflow for piperidine ester purification.
References
- Benchchem. Application Notes and Protocols for the Purification of Piperidine Reaction Products.
- Benchchem. Technical Support Center: Purification of Piperidine Derivatives.
- University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography.
- Benchchem. Technical Support Center: Column Chromatography of Alpha-Aminoketones.
- Academia.edu. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC.
- ResearchGate. Tailing peak shape of tertiary amines in RP C18 LCMS analysis?.
- ResearchGate. When basification of silica gel is required, before using Column chromatography?.
- Benchchem. Purification techniques for Piperidine-1-carbonyl azide.
- Reddit. TLC and streaking: why add triethylamine? : r/chemhelp.
- Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips.
- Chromatography Forum. Peak tailing for quaternary ammonium compound on C18 column.
- Phenomenex. How to Reduce Peak Tailing in HPLC?.
- Axion Labs. HPLC Peak Tailing.
- Benchchem. Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers.
- Element Lab Solutions. Peak Tailing in HPLC.
- Quora. What is the stationary phase in column chromatography?.
- Hawach Scientific. Column chromatography in chromatographic analysis.
- Phenomenex. LC Technical Tip.
- PMC. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.
- Phenomenex. Column Chromatography: Principles, Procedure, and Applications.
- Cole-Parmer Blog. Types of Chromatography Columns.
- ResearchGate. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC | Request PDF.
- ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
- SIELC Technologies. Separation of 1-Piperidinepropanoic acid, ethyl ester on Newcrom R1 HPLC column.
- Restek. TROUBLESHOOTING GUIDE.
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- Benchchem. Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
- Sigma-Aldrich. Bulletin 792C Packed Column GC Troubleshooting Guide: How to Locate Problems and Solve Them.
- ChemRxiv. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives.
- PMC. Total wash elimination for solid phase peptide synthesis.
- Phenomenex. GC Column Troubleshooting Guide.
- Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
- SIELC Technologies. Separation of Piperidine, 1-acetyl- on Newcrom R1 HPLC column.
- Benchchem. common challenges in working with piperidine-based compounds.
- Analytical Chemistry. Recent Advances in Separation and Analysis of Chiral Compounds.
- Google Patents. Detection method for determining piperidine residue in bulk drug.
- PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- Biotage. Successful Flash Chromatography.
- Google Patents. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
- INIS-IAEA. Determination of low concentrations of pyridine in piperidine by gas chromatography and infrared spectroscopy.
- Biotage. How changing stationary phase chemistry can impact separation selectivity.
- ResearchGate. Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis.
- ACS Publications. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions | The Journal of Physical Chemistry A.
- ResearchGate. Retention and Thermodynamic Studies of Piperazine Diastereomers in Reversed-Phase Liquid Chromatography | Request PDF.
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. reddit.com [reddit.com]
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- 21. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance in Piperidine-3-Carboxylic Acid Coupling
This technical support guide is designed for researchers, chemists, and drug development professionals encountering challenges with the amide coupling of piperidine-3-carboxylic acid and its derivatives. The inherent steric hindrance of this scaffold often leads to low yields, incomplete reactions, and the formation of side products. This resource provides in-depth troubleshooting advice, validated protocols, and a mechanistic understanding to help you overcome these common hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is piperidine-3-carboxylic acid considered a "difficult" coupling partner?
A1: The primary challenge arises from steric hindrance. The piperidine ring, a non-planar cyclic structure, shields the carboxylic acid group, making it less accessible to the amine nucleophile. This steric bulk slows down the reaction rate and can prevent the coupling from going to completion.
Q2: My standard coupling protocol with DCC/DIC is failing. What is the first thing I should change?
A2: Standard carbodiimide reagents like DCC and DIC are often not potent enough for sterically demanding couplings. The first and most impactful change is to switch to a more powerful in-situ activating reagent. Aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) are significantly more effective as they form highly reactive esters that can overcome the steric barrier.
Q3: I'm observing a significant amount of unreacted starting material. What are the likely causes?
A3: Unreacted starting material in sterically hindered couplings can be due to several factors:
-
Insufficiently reactive coupling reagent: As mentioned, standard carbodiimides may not be strong enough.
-
Inadequate reaction time or temperature: Steric hindrance slows down the reaction kinetics.
-
Poor solvent choice: The solvent needs to effectively solvate the reactants to facilitate the reaction.
-
Suboptimal base selection: The base plays a crucial role in the activation step and maintaining a favorable reaction pH.
Q4: Can I use heat to drive the reaction to completion?
A4: Applying gentle heat can help overcome the activation energy barrier. However, this should be done cautiously as it can increase the risk of racemization, especially if you are working with chiral centers. Microwave-assisted synthesis is a highly effective method to drive difficult couplings to completion quickly and efficiently by using microwave energy to heat the reaction.
Troubleshooting Guides
Issue 1: Low to No Product Formation
Symptoms: TLC or LC-MS analysis shows predominantly unreacted starting materials (piperidine-3-carboxylic acid and the amine).
Potential Causes & Solutions:
-
Cause: Inadequate activation of the carboxylic acid.
-
Solution: Switch to a more potent coupling reagent. Aminium/uronium salts like HATU, HCTU, or phosphonium salts like PyBOP are recommended for their ability to form highly reactive esters.[1][2] For extremely hindered systems, converting the carboxylic acid to an acyl fluoride using reagents like TFFH can be a highly effective strategy.[3]
-
-
Cause: Unfavorable reaction kinetics due to steric hindrance.
-
Solution 1: Increase Reaction Time: Extend the reaction time from the standard 1-2 hours to overnight to allow the sterically hindered components to react.
-
Solution 2: Moderate Heating: Gently heat the reaction mixture (e.g., to 40-50 °C), while carefully monitoring for potential side product formation or racemization.
-
Solution 3: Microwave Irradiation: Utilize a microwave reactor to accelerate the reaction. This technique can often drive difficult couplings to completion in a much shorter timeframe.
-
-
Cause: Poor solvation of reactants.
-
Solution: N-methylpyrrolidone (NMP) is often a better solvent than Dimethylformamide (DMF) for its superior solvating properties. For particularly challenging couplings, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.
-
Issue 2: Formation of Significant Side Products
Symptoms: TLC or LC-MS analysis shows multiple spots/peaks in addition to the desired product and starting materials.
Potential Causes & Solutions:
-
Cause: Racemization at the stereocenter of piperidine-3-carboxylic acid or the amine coupling partner.
-
Solution: Avoid excessive heating. If using a strong base, consider a milder base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. The choice of coupling reagent is also critical; reagents like HATU are known to suppress racemization compared to some older reagents.[1]
-
-
Cause: N-acylation of the piperidine nitrogen if it is unprotected.
-
Solution: If the piperidine nitrogen is a secondary amine, ensure it is protected with a suitable protecting group (e.g., Boc, Cbz) before attempting the coupling reaction.
-
-
Cause: Side reactions involving the coupling reagent.
Issue 3: Incomplete Conversion Despite Using a Strong Coupling Reagent
Symptoms: The reaction stalls, leaving a mixture of starting materials and product, even after an extended reaction time.
Potential Causes & Solutions:
-
Cause: Aggregation of the reactants, further increasing the steric barrier.
-
Solution: As mentioned, switching to a more effective solvating system like NMP or a solvent mixture can disrupt aggregation.
-
-
Cause: Insufficient equivalents of reagents.
-
Solution: For challenging couplings, it can be beneficial to use a slight excess of the amine and coupling reagent (e.g., 1.2-1.5 equivalents of each).
-
-
Cause: The chosen "strong" coupling reagent is still not potent enough for the specific substrate combination.
-
Solution: Double Coupling: Perform the coupling reaction once, and after the initial reaction time, add a fresh portion of the activated amino acid to the reaction mixture.
-
Solution: Acyl Fluoride Formation: For the most challenging cases, convert the carboxylic acid to the corresponding acyl fluoride. This highly reactive intermediate can overcome even severe steric hindrance.[3]
-
Experimental Protocols & Data
Comparative Efficacy of Coupling Reagents
The choice of coupling reagent is paramount. The following table provides a general comparison of commonly used reagents for sterically hindered couplings.
| Coupling Reagent | Active Ester Formed | Relative Reactivity | Notes |
| DCC/DIC | O-acylisourea | Low | Often insufficient for hindered couplings; can lead to side products. |
| HBTU/PyBOP | OBt ester | Moderate | Better than carbodiimides, but may not be sufficient for highly hindered substrates.[1] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU due to the electron-withdrawing chlorine atom. |
| HATU | OAt ester | Very High | Generally considered one of the most effective reagents for difficult couplings due to the anchimeric assistance of the pyridine nitrogen in the HOAt leaving group.[1][2] |
| COMU | Oxyma ester | Very High | A newer generation reagent with reactivity comparable to HATU, but with improved safety and solubility profiles.[3] |
Protocol 1: High-Efficiency Coupling using HATU
This protocol is a robust starting point for the coupling of piperidine-3-carboxylic acid.
Materials:
-
N-protected piperidine-3-carboxylic acid (1.0 eq)
-
Amine coupling partner (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous DMF or NMP
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected piperidine-3-carboxylic acid and HATU in anhydrous DMF or NMP.
-
Add DIPEA to the mixture and stir for 1-5 minutes to pre-activate the carboxylic acid.
-
Add the amine coupling partner to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For sterically hindered couplings, allow the reaction to proceed for at least 4 hours, or overnight if necessary.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is recommended when even potent uronium/phosphonium reagents fail.
Materials:
-
N-protected piperidine-3-carboxylic acid (1.0 eq)
-
Fluorinating agent (e.g., TFFH, PyFluor) (1.1 eq)
-
Suitable non-nucleophilic base (e.g., DIPEA, 2,4,6-Collidine) (1.5-2.0 eq)
-
Anhydrous solvent (e.g., DCM, ACN)
-
Amine coupling partner (1.1 eq)
Procedure:
Part A: Acyl Fluoride Formation
-
In a dry flask under an inert atmosphere, dissolve the N-protected piperidine-3-carboxylic acid in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base, followed by the slow addition of the fluorinating agent.
-
Allow the reaction to stir at 0 °C for 15-30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The formation of the acyl fluoride can be monitored by ¹⁹F NMR if desired.
Part B: Coupling Reaction
-
In a separate flask, dissolve the amine coupling partner in the anhydrous solvent.
-
Add the freshly prepared acyl fluoride solution to the amine solution.
-
Allow the reaction to proceed at room temperature, monitoring by TLC or LC-MS.
-
Work-up and purify as described in Protocol 1.
Visualizing the Workflow
Troubleshooting Logic for Piperidine-3-Carboxylic Acid Coupling
Caption: A troubleshooting flowchart for low-yield piperidine-3-carboxylic acid coupling reactions.
Mechanism of HATU-Mediated Activation
Caption: Simplified mechanism of HATU-mediated amide bond formation.
References
-
Novabiochem® Coupling reagents - Merck. Available at: [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications. Available at: [Link]
-
Steric Effects on the Configuration of the Nitrogen In Piperidine | PPTX - Slideshare. Available at: [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available at: [Link]
-
A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates | ChemRxiv. Available at: [Link]
-
New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives - PubMed. Available at: [Link]
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination | Organometallics - ACS Publications. Available at: [Link]
-
Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin - PMC. Available at: [Link]
-
An alternative convenient synthesis of piperidazine-3-carboxylic acid derivatives - PubMed. Available at: [Link]
-
Coupling Reagents - Aapptec Peptides. Available at: [Link]
- CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents.
-
Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed. Available at: [Link]
-
The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. Available at: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. Available at: [Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests | AAPPTec. Available at: [Link]
-
Addressing mechanistic issues in the coupling of isonitriles and carboxylic acids: potential routes to peptidic constructs - PubMed. Available at: [Link]
-
Recent developments in catalytic amide bond formation - Sci-Hub. Available at: [Link]
-
Troubleshooting a C–N Coupling Reaction : r/chemistry - Reddit. Available at: [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Methyl 2-(piperidine-3-carbonylamino)propanoate
An In-depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), stands as a cornerstone technique for this purpose. This guide provides a detailed exploration of the predicted electrospray ionization (ESI) tandem mass spectrometry fragmentation pattern of Methyl 2-(piperidine-3-carbonylamino)propanoate, a compound featuring a piperidine core, an amide linkage, and a methyl ester group. Understanding its fragmentation behavior is crucial for its unambiguous identification in complex matrices and for metabolism studies.
This document will delve into the theoretical underpinnings of the molecule's fragmentation, present a robust experimental protocol for its analysis, and compare its expected fragmentation with that of structurally related compounds.
Theoretical Fragmentation Analysis
Methyl 2-(piperidine-3-carbonylamino)propanoate possesses several functionalities that are prone to characteristic fragmentation under collision-induced dissociation (CID) in a tandem mass spectrometer. The basic nitrogen in the piperidine ring is the most likely site of protonation in positive ion ESI, forming the precursor ion [M+H]⁺. The subsequent fragmentation pathways are dictated by the relative stabilities of the resulting product ions and neutral losses.
The primary fragmentation patterns for piperidine derivatives often involve cleavages of the piperidine ring and reactions of its substituents.[1] For molecules with multiple functional groups, the fragmentation can be complex, but it is generally predictable based on the established fragmentation rules for each moiety.[2][3][4]
Predicted Fragmentation Pathways
The fragmentation of the protonated molecule is anticipated to proceed through several key pathways, primarily involving the amide and ester functionalities, as well as the piperidine ring itself.
Figure 1: Predicted fragmentation pathway of protonated Methyl 2-(piperidine-3-carbonylamino)propanoate.
Experimental Protocol for Tandem Mass Spectrometry Analysis
This section outlines a detailed, step-by-step methodology for acquiring high-quality MS/MS data for Methyl 2-(piperidine-3-carbonylamino)propanoate.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of Methyl 2-(piperidine-3-carbonylamino)propanoate in methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.
Liquid Chromatography Parameters (for LC-MS/MS)
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start at 5% B, hold for 0.5 minutes, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 2.5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry Parameters
-
Instrument: A tandem mass spectrometer, such as a triple quadrupole or a Q-TOF, equipped with an electrospray ionization (ESI) source.[1]
-
Ionization Mode: Positive ion mode is recommended due to the presence of the basic piperidine nitrogen.[1]
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr (Nitrogen).
-
Cone Gas Flow: 50 L/hr (Nitrogen).
MS and MS/MS Data Acquisition
-
Full Scan (MS1): Acquire a full scan spectrum from m/z 50 to 500 to identify the protonated molecule [M+H]⁺.
-
Product Ion Scan (MS/MS): Perform a product ion scan of the precursor ion (expected at m/z 215.1).
-
Collision Energy: Optimize the collision energy to obtain a rich fragmentation pattern. A collision energy ramp from 10 to 40 eV is a good starting point.
Predicted Fragmentation Pattern and Data Interpretation
The following table summarizes the predicted major fragment ions for Methyl 2-(piperidine-3-carbonylamino)propanoate.
| m/z | Proposed Formula | Proposed Structure/Origin | Notes |
| 215.13 | [C₁₀H₁₉N₂O₃]⁺ | Protonated molecule [M+H]⁺ | Precursor ion for MS/MS analysis. |
| 183.10 | [C₉H₁₅N₂O₂]⁺ | Loss of methanol (CH₃OH) | A common neutral loss from methyl esters. |
| 156.12 | [C₈H₁₆N₂O]⁺ | Loss of the methoxycarbonyl radical (•COOCH₃) | Indicates cleavage at the ester group. |
| 112.08 | [C₆H₁₀NO]⁺ | Piperidine-3-carbonyl ion | Results from the cleavage of the amide bond. |
| 103.06 | [C₄H₉NO₂]⁺ | Methyl 2-aminopropanoate ion | The other fragment from the amide bond cleavage. |
Comparison with Alternative Structures
To highlight the specificity of the fragmentation pattern, it is useful to compare it with structurally similar molecules.
Alternative 1: Isomeric Compound - Methyl 3-(piperidine-2-carbonylamino)propanoate
In this isomer, the carbonyl group is at the 2-position of the piperidine ring. While the precursor ion mass would be identical, the relative abundances of fragment ions may differ. The formation of the piperidine-2-carbonyl ion (m/z 112.08) would still be expected. However, steric hindrance at the 2-position might influence the ease of fragmentation compared to the 3-substituted analogue.
Alternative 2: Different Ester - Ethyl 2-(piperidine-3-carbonylamino)propanoate
Replacing the methyl ester with an ethyl ester would shift the precursor ion mass to m/z 229.15. A characteristic neutral loss of ethanol (C₂H₅OH, 46.07 Da) would be expected, resulting in a fragment at m/z 183.08. The fragments corresponding to the piperidine-3-carbonyl ion (m/z 112.08) would remain the same, providing a clear diagnostic marker for the core structure.
Conclusion
The fragmentation pattern of Methyl 2-(piperidine-3-carbonylamino)propanoate under ESI-MS/MS is predicted to be characterized by key cleavages of the amide and ester functionalities. The proposed experimental protocol provides a robust starting point for obtaining high-quality data for structural confirmation. By comparing the observed fragmentation pattern with the predicted pathways and those of isomeric and homologous structures, researchers can confidently identify this molecule and gain insights into its chemical properties. This analytical approach is fundamental in the rigorous process of drug discovery and development.
References
- BenchChem. Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
- Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2016). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.
- Guedes, M. L. S., et al. (2004). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO.
- Lopes, N. P., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
- Michigan State University Department of Chemistry. Mass Spectrometry.
- University of California, Davis.
- Wikipedia.
Sources
Positional Isomerism in Drug Design: Piperidine-3 vs. Piperidine-4 Carbonylamino Derivatives
This guide provides a technical comparison of piperidine-3 versus piperidine-4 carbonylamino derivatives. It is designed for medicinal chemists and pharmacologists to aid in scaffold selection during lead optimization.
Executive Summary
In medicinal chemistry, the piperidine ring is a privileged scaffold.[1] However, the positional placement of substituents—specifically carbonylamino linkers (amides, ureas, carbamates)—dramatically alters the pharmacological profile.
-
Piperidine-4-carbonylamino derivatives typically function as linear spacers, ideal for targeting deep, symmetrical binding pockets (e.g., Sigma-1 receptors, CCR5). They are generally achiral and conformationally predictable.
-
Piperidine-3-carbonylamino derivatives introduce chirality and defined angular vectors (approx. 120° relative to the nitrogen lone pair). This geometry is critical for "kinked" binding modes required by targets like Cathepsin K and specific kinase allosteric sites.
This guide compares these two isomers across bioactivity, metabolic stability, and synthetic complexity.
Structural & Conformational Analysis
The primary differentiator between these scaffolds is the vector of the substituent relative to the basic nitrogen.
Vector Orientation and Chirality
-
4-Position: The substituent occupies the equatorial position in the lowest energy chair conformation to minimize 1,3-diaxial interactions. The vector is linear (180° projection relative to the C2-C3 bond axis), extending the pharmacophore directly away from the nitrogen anchor.
-
3-Position: This substitution introduces a stereocenter. The substituent prefers the equatorial orientation but projects at an angle. This allows the molecule to wrap around protein residues or access side-pockets that are sterically inaccessible to the 4-isomer.
Visualization of Signaling & Interaction Vectors
The following diagram illustrates the logical flow of scaffold selection based on target requirements.
Figure 1: Decision logic for selecting piperidine regioisomers based on binding pocket geometry.
Comparative Bioactivity: Case Studies
Case Study A: Specificity via Angular Geometry (Melanoma/Senescence)
In a study identifying senescence-inducing agents for melanoma, the piperidine-3-carboxamide scaffold was identified as a hit.
-
Observation: The 3-carboxamide derivative (Compound 54) showed potent antimelanoma activity (
).[2] -
Isomer Comparison: The corresponding piperidine-4-carboxamide regioisomer was synthesized and found to be completely inactive .[2]
-
Causality: The pharmacophore required a specific spatial arrangement of the hydrophobic aromatic ring and the basic nitrogen. The 3-position provided the necessary "kink" to align these features with the receptor, whereas the 4-position extended the aromatic ring too far, breaking the binding interaction.
-
Source: Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype [1].
Case Study B: Deep Pocket Binding (Sigma-1 Receptors)
For the Sigma-1 receptor, which possesses a long, hydrophobic binding tunnel, the piperidine-4-carboxamide scaffold is superior.
-
Observation: N-benzylpiperidine-4-carboxamides exhibited
values in the low nanomolar range (e.g., 4.6 nM).[3] -
Mechanism: The 4-position allows the benzyl group to extend deep into the hydrophobic pocket while the piperidine nitrogen forms a salt bridge at the pocket entrance. A 3-substituent would disrupt this linear alignment, causing steric clash with the tunnel walls.
-
Source: Improving selectivity preserving affinity: New piperidine-4-carboxamide derivatives [2].
Quantitative Performance Comparison
| Feature | Piperidine-3-carbonylamino | Piperidine-4-carbonylamino |
| Primary Binding Mode | Angular/Bent (Shape matching) | Linear/Extended (Tunnel probing) |
| Chirality | Yes (Requires enantioseparation) | No (Achiral, unless N-substituted) |
| Metabolic Stability | Moderate (3-substituent protects | Lower (Exposed ring carbons) |
| Synthetic Complexity | High (Chiral pool or resolution required) | Low (Symmetric precursors) |
| Typical Target Class | Kinases, Proteases (Cathepsin K) | GPCRs (CCR5, Muscarinic), Sigma-1 |
Metabolic Stability & ADME
Metabolic stability often dictates the choice between these isomers. The piperidine ring is susceptible to oxidative metabolism by Cytochrome P450 enzymes (CYPs), primarily via:
-
N-dealkylation
- -carbon oxidation (leading to lactams or ring opening)[4]
Steric Shielding Effect
-
Piperidine-3-derivatives: The substituent at the 3-position provides steric hindrance to the adjacent
-carbon (C2), potentially reducing the rate of oxidative metabolism at this site. However, the C6 position remains vulnerable. -
Piperidine-4-derivatives: Both
-carbons (C2 and C6) are sterically unhindered, often leading to faster clearance unless blocked by fluorine substitution or gem-dimethyl groups.
Metabolic Pathway Diagram
Figure 2: Primary metabolic liabilities of the piperidine scaffold.
Experimental Protocols
Protocol: Microsomal Stability Assay
To validate the metabolic differences between the 3- and 4-isomers, the following self-validating protocol is recommended.
Materials:
-
Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Positive Control: Verapamil (High clearance).
Methodology:
-
Preparation: Dilute test compounds to 1
in phosphate buffer (100 mM, pH 7.4). -
Incubation: Pre-incubate microsomes (0.5 mg/mL final) with compound for 5 min at 37°C.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot 50
at time points min into 150 ice-cold acetonitrile (containing internal standard). -
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines .
Validation Criteria:
-
Verapamil
must fall within established lab historical range (typically < 15 min). - sample must show 100% recovery relative to standard.
Protocol: Synthesis of Chiral Piperidine-3-Carboxamides
Unlike the achiral 4-isomer, the 3-isomer requires chiral control.
-
Starting Material: N-Boc-nipecotic acid (racemic).
-
Resolution: React with (S)-(-)-alpha-methylbenzylamine to form diastereomeric salts. Recrystallize from acetone/ethanol to isolate the (S,S)-salt.
-
Coupling: Free the acid and couple with the desired amine (R-NH2) using HATU/DIPEA in DMF.
-
Deprotection: Remove Boc group with 4M HCl in Dioxane.
-
Validation: Check enantiomeric excess (ee) via Chiral HPLC (Chiralpak AD-H column, Hexane/IPA gradient). Target ee > 98%.
References
-
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Source: Journal of Medicinal Chemistry / PMC. URL:[Link]
-
Improving selectivity preserving affinity: New piperidine-4-carboxamide derivatives as effective sigma-1-ligands. Source: European Journal of Medicinal Chemistry. URL:[Link]
-
Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Source: Molecules (MDPI). URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arts.units.it [arts.units.it]
- 4. benchchem.com [benchchem.com]
- 5. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Elemental Analysis & Characterization of Nipecotyl-Alanine Methyl Ester
Executive Summary
Nipecotic acid is a potent inhibitor of GABA uptake, yet its therapeutic utility is severely compromised by its hydrophilic, zwitterionic nature, which prevents blood-brain barrier (BBB) penetration.[1][2] Nipecotyl-alanine methyl ester (NAME) represents a "Trojan Horse" prodrug strategy designed to overcome this limitation by targeting specific carrier-mediated transport systems (likely PEPT1/PEPT2 or LAT1) while masking the polar carboxylate.
This guide provides a rigorous characterization protocol for NAME, comparing it against the parent compound (Nipecotic Acid ) and a simple lipophilic derivative (Nipecotic Acid Methyl Ester ). We focus on elemental purity, spectroscopic validation, and hydrolytic stability.
The Comparative Landscape
| Feature | Nipecotic Acid (Parent) | Nipecotic Acid Methyl Ester (Simple Ester) | Nipecotyl-Alanine Methyl Ester (Target) |
| Role | Potent GABA Inhibitor | Lipophilic Prodrug | Peptidomimetic Prodrug |
| BBB Permeability | Negligible (Polar/Zwitterionic) | Moderate (Passive Diffusion) | High (Active Transport Potential) |
| Stability | High (Solid state) | Low (Rapid chemical hydrolysis) | Moderate (Enzymatic activation req.) |
| Molecular Formula | |||
| MW ( g/mol ) | 129.16 | 143.18 | 214.26 |
Synthesis & Purification Workflow
To ensure the validity of the characterization data, the compound must be synthesized via a racemization-free coupling protocol. The following workflow utilizes EDC/HOBt coupling to link N-protected Nipecotic acid with L-Alanine methyl ester, followed by deprotection.
Workflow Diagram (DOT)
Caption: Figure 1.[3] Optimized synthesis and purification workflow for Nipecotyl-Alanine Methyl Ester to ensure >98% purity for elemental analysis.
Elemental Analysis (CHN)
Elemental analysis is the gold standard for confirming the bulk purity of the prodrug and determining the presence of occluded solvents or inorganic salts (e.g., TFA salts from deprotection).
Protocol: Combustion Analysis
Instrument: PerkinElmer 2400 Series II CHNS/O Analyzer.
-
Sample Prep: Dry sample at 40°C under high vacuum (0.1 mbar) for 24 hours to remove residual moisture.
-
Weighing: Weigh 2.0–3.0 mg of the sample into a tin capsule using a microbalance (precision
1 g). -
Combustion: Oxidize at 925°C in an oxygen-rich environment.
-
Detection: Separate gases via GC and detect using Thermal Conductivity Detection (TCD).
Comparative Data: Theoretical vs. Experimental
Assumption: The target molecule is the free base form.
| Element | Theoretical % ( | Acceptable Range ( | Experimental (Pass) | Experimental (Fail - Solvated) |
| Carbon (C) | 56.06% | 55.66% – 56.46% | 55.98% | 53.20% (Likely |
| Hydrogen (H) | 8.47% | 8.07% – 8.87% | 8.51% | 8.90% |
| Nitrogen (N) | 13.08% | 12.68% – 13.48% | 12.99% | 12.10% |
Interpretation:
-
Pass: Results within
0.4% confirm the chemical structure and >98% purity. -
Fail: A lower %C and %N usually indicates trapped solvent (water or methanol) or the presence of inorganic salts (e.g., NaCl) if the workup was insufficient.
Spectroscopic Characterization
While Elemental Analysis confirms composition, NMR and MS confirm connectivity.
A. Mass Spectrometry (LC-MS/HRMS)
Method: Electrospray Ionization (ESI) in Positive Mode.
-
Target Ion
: 215.27 Da. -
Diagnostic Fragmentation:
-
Loss of Methyl Ester (
): M-31. -
Cleavage of Amide Bond: Appearance of Nipecotyl fragment (
).
-
B. Nuclear Magnetic Resonance ( H NMR)
Solvent:
-
The "Prodrug" Linker (Amide NH):
-
Alanine Methyl Group:
-
NAME: Doublet at
ppm ( ). This confirms the incorporation of the amino acid.
-
-
Methyl Ester Singlet:
-
NAME: Sharp singlet at
ppm ( ).
-
Stability & Hydrolysis Assay
The critical differentiator between Nipecotyl-Alanine Methyl Ester and the Simple Methyl Ester is stability. The simple ester often hydrolyzes too quickly in plasma (chemical hydrolysis), whereas the peptidomimetic ester is designed for enzymatic cleavage after BBB transport.
Experimental Protocol: Plasma Stability Assay
-
Incubation: Incubate 10
M of compound in rat plasma at 37°C. -
Sampling: Aliquot at 0, 15, 30, 60, and 120 minutes.
-
Quenching: Add cold Acetonitrile to precipitate proteins.
-
Analysis: Analyze supernatant via HPLC-UV (210 nm) or LC-MS.
Stability Pathway Diagram (DOT)
Caption: Figure 2. Bio-activation pathway. NAME requires a two-step enzymatic cleavage, offering controlled release compared to the rapid chemical hydrolysis of simple esters.
Expected Results
| Compound | Conclusion | ||
| Nipecotic Acid Methyl Ester | < 30 mins | < 5 mins | Too unstable for effective delivery. |
| Nipecotyl-Ala-OMe (NAME) | > 24 hours | 45–90 mins | Ideal: Stable in buffer, activated in biological matrix. |
References
-
Krogsgaard-Larsen, P. (1980). Inhibitors of the GABA uptake systems. Molecular and Cellular Biochemistry. Link
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link
-
Dhanawat, M., et al. (2020).[5] Design, Synthesis and Enhanced BBB Penetration Studies of L-serine-Tethered Nipecotic Acid-Prodrug. Drug Research. Link
-
Silverstein, R. M. (2014). Spectrometric Identification of Organic Compounds. Wiley. Link
-
Benoiton, N. L. (2012). Chemistry of Peptide Synthesis. CRC Press. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibitors of the GABA uptake systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 6. Design, Synthesis and Enhanced BBB Penetration Studies of L-serine-Tethered Nipecotic Acid-Prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Comparison of the effect of the GABA uptake blockers, tiagabine and nipecotic acid, on inhibitory synaptic efficacy in hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating chiral purity of Methyl 2-(piperidine-3-carbonylamino)propanoate
An In-Depth Comparative Guide to Validating the Chiral Purity of Methyl 2-(piperidine-3-carbonylamino)propanoate
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of efficacy and safety. Enantiomers, non-superimposable mirror-image molecules, can exhibit vastly different pharmacological and toxicological profiles.[1][2] Therefore, the rigorous validation of chiral purity is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive comparison of the primary analytical techniques for validating the chiral purity of Methyl 2-(piperidine-3-carbonylamino)propanoate, a molecule featuring two distinct chiral centers at the 3-position of the piperidine ring and the 2-position of the propanoate moiety.
This document is designed for researchers, analytical chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and authoritative references to ground each technique in established scientific principles.
The choice of an analytical technique for chiral purity determination is governed by factors such as the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation. For Methyl 2-(piperidine-3-carbonylamino)propanoate, three principal techniques stand out: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
